Amino-PEG23-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N2O23/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h1-50H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMKMYTIDWELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H100N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amino-PEG23-amine chemical structure and properties
An In-Depth Technical Guide to Amino-PEG23-amine: Structure, Properties, and Applications in Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a bifunctional polyethylene glycol (PEG) linker. This document details its chemical structure and properties, and its critical role in the advancement of bioconjugation techniques, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound is a monodisperse PEG linker characterized by a chain of 23 ethylene glycol units flanked by terminal primary amine groups. This structure imparts unique properties that are highly valuable in the field of bioconjugation. The hydrophilic nature of the PEG backbone enhances the solubility and stability of conjugated molecules in aqueous environments, a crucial factor when working with hydrophobic drugs or large biomolecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,71-diamino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontane | N/A |
| Molecular Formula | C48H100N2O23 | [1] |
| Molecular Weight | 1073.3 g/mol | [1] |
| CAS Number | 24991-53-5 | [1] |
| Appearance | Colorless oil to white solid | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C for long-term storage |
The terminal amine groups are reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), allowing for the covalent attachment of two different molecules.
Applications in Drug Development
The bifunctional nature of this compound makes it an ideal linker for connecting a targeting moiety (like an antibody) to a therapeutic payload (like a small molecule drug). This is the fundamental principle behind ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells. The linker plays a pivotal role in the stability and efficacy of an ADC. PEG linkers, such as this compound, offer several advantages:
-
Enhanced Solubility and Stability : The PEG chain improves the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and can protect the payload from premature degradation.
-
Reduced Immunogenicity : The "stealth" properties of PEG can help to reduce the immunogenicity of the ADC.
-
Controlled Drug Release : The linker can be designed to be stable in circulation and release the payload only upon internalization into the target cell.
The general mechanism of action for an ADC is depicted in the following diagram:
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.
PEG linkers like this compound are frequently used in PROTAC design due to their ability to:
-
Provide Optimal Spacing : The defined length of the PEG chain helps to position the target protein and E3 ligase in a productive orientation for ubiquitination.
-
Improve Physicochemical Properties : The hydrophilicity of the PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.
The workflow for PROTAC-mediated protein degradation is illustrated below:
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols
While specific protocols are highly dependent on the molecules being conjugated, the following sections provide detailed, representative methodologies for the synthesis of an ADC and a PROTAC using a bifunctional amine-PEG linker like this compound.
Representative Protocol for ADC Synthesis
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on a monoclonal antibody (mAb).
Step 1: Synthesis of the Drug-Linker Conjugate
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Activation of the Drug :
-
Dissolve the cytotoxic drug (containing a carboxylic acid group) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Linker :
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In a separate vial, dissolve this compound in anhydrous DMF.
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Add the this compound solution to the activated drug solution.
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Allow the reaction to proceed at room temperature overnight with constant stirring.
-
-
Purification :
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, purify the drug-linker conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Antibody Preparation :
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate :
-
Dissolve the purified drug-linker conjugate in an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
In a separate tube, prepare fresh solutions of a coupling agent (e.g., EDC) and an activator (e.g., Sulfo-NHS) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal amine group of the linker. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction :
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification and Characterization of the ADC :
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer.
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Representative Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC via amide bond formation.
Step 1: Synthesis of the Warhead-Linker Intermediate
-
Activation of the Warhead :
-
Dissolve the warhead (the ligand for the protein of interest, containing a carboxylic acid) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir for 15 minutes at room temperature.
-
-
Coupling to the Linker :
-
To this solution, add a solution of mono-Boc-protected this compound (Boc-NH-PEG23-NH2) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
-
Purification :
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid, a weak base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected warhead-linker intermediate.
-
Step 2: Deprotection of the Linker
-
Boc Removal :
-
Dissolve the purified warhead-linker intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Work-up :
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next step without further purification.
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Step 3: Final Coupling to the E3 Ligase Ligand
-
Activation of the E3 Ligase Ligand :
-
In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.
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Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir for 15 minutes at room temperature.
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-
Final Conjugation :
-
Add the deprotected warhead-linker intermediate to the activated E3 ligase ligand solution.
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Stir the reaction at room temperature overnight.
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-
Purification :
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
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Conclusion
This compound is a versatile and valuable tool in modern drug development. Its well-defined structure, hydrophilicity, and bifunctional reactivity make it an excellent choice for linking targeting moieties to therapeutic payloads in the construction of ADCs and PROTACs. The ability to modulate the physicochemical properties of these complex bioconjugates through the incorporation of PEG linkers is a key strategy for improving their therapeutic index and advancing the field of targeted therapies. The experimental protocols provided herein offer a foundational framework for researchers to utilize this compound in their own drug discovery and development efforts.
References
what is the molecular weight of Amino-PEG23-amine
Technical Guide: Amino-PEG23-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the physicochemical properties of this compound, a monodisperse polyethylene glycol (PEG) linker. It is a bifunctional crosslinker with terminal primary amine groups, making it a valuable tool in bioconjugation, drug delivery, and surface modification.
Physicochemical Properties
This compound is a hydrophilic linker composed of 23 ethylene glycol units capped at both ends with amino groups. This structure imparts water solubility to conjugated molecules. The quantitative properties of this compound are summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Weight | 1073.3 g/mol | [1][2][3][4] |
| Molecular Formula | C48H100N2O23 | [1] |
| Purity | >95% | |
| CAS Number | 24991-53-5 | |
| Structure | Linear Diamino-PEG |
Methodology for Molecular Weight Determination
The molecular weight of a monodisperse compound like this compound is calculated based on its chemical formula, which has been confirmed by analytical techniques.
Experimental Protocol: Theoretical Molecular Weight Calculation
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Identify the Chemical Formula: The elemental composition of the molecule is first determined. For this compound, the formula is C48H100N2O23.
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Determine Atomic Weights: The standard atomic weight of each element is used:
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Carbon (C): ~12.011 u
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Hydrogen (H): ~1.008 u
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Nitrogen (N): ~14.007 u
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Oxygen (O): ~15.999 u
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Calculate Total Mass: The molecular weight is the sum of the atomic weights of all atoms in the molecule:
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MW = (48 * 12.011) + (100 * 1.008) + (2 * 14.007) + (23 * 15.999)
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MW = 576.528 + 100.8 + 28.014 + 367.977
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MW ≈ 1073.319 g/mol
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This calculated value is consistent with the supplier-provided molecular weight of 1073.3 g/mol .
Structural and Functional Relationships
This compound's utility stems from its linear structure and terminal reactive groups. The central PEG chain provides spacing and hydrophilicity, while the terminal amines allow for covalent attachment to other molecules.
Mandatory Visualization
Caption: Schematic of this compound structure and bioconjugation workflow.
References
In-Depth Technical Guide: Solubility of Amino-PEG23-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Amino-PEG23-amine, a bifunctional polyethylene glycol (PEG) derivative. Understanding the solubility of this reagent is critical for its application in bioconjugation, drug delivery, and surface modification, ensuring optimal reaction conditions and formulation success.
Introduction to this compound
This compound is a hydrophilic, monodisperse PEG linker featuring primary amine groups at both termini of a 23-unit ethylene glycol chain. These terminal amines serve as reactive handles for conjugation to various functional groups, such as carboxylic acids and their activated esters (e.g., NHS esters), enabling the crosslinking of molecules or the functionalization of surfaces. The polyethylene glycol backbone imparts favorable properties, most notably enhancing the aqueous solubility and biocompatibility of the conjugated molecule.[1][2] The general solubility of PEG compounds is high in water and a range of organic solvents, a characteristic that typically extends to its derivatives.[][4][5]
Solubility Profile of this compound
While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, a consistent qualitative solubility profile can be compiled from manufacturer specifications and data on chemically similar amino-terminated PEGs. The solubility is largely dictated by the polarity of the solvent and its ability to solvate the ether linkages of the PEG backbone and the terminal amine groups.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Class | Polarity Index | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble |
| Methanol (MeOH) | Polar Protic (Alcohol) | 5.1 | Soluble |
| Dichloromethane (DCM) | Chlorinated | 3.1 | Soluble |
| Chloroform | Chlorinated | 4.1 | Soluble |
| Ethanol | Polar Protic (Alcohol) | 4.3 | Less Soluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | Less Soluble |
| Diethyl Ether | Ether | 2.8 | Insoluble |
Note: "Soluble" indicates that the compound is expected to dissolve to a useful concentration for most bioconjugation reactions. "Less Soluble" suggests that solubility may be limited or require heating. This data is based on information for this compound and other linear, bifunctional amino-PEGs.
Factors Influencing Solubility
The dissolution of amino-PEG compounds is governed by several factors:
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Solvent Polarity: As polyether, PEGs exhibit broad solubility in many polar organic solvents. Solvents like DMSO and DMF are excellent choices due to their high polarity and ability to form hydrogen bonds.
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Molecular Weight: As the molecular weight of PEG polymers increases, their solubility in many organic solvents tends to decrease. However, for a relatively short chain like PEG23 (MW ≈ 1073.3 g/mol ), solubility remains high in appropriate solvents.
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Temperature: For solvents where the compound is "Less Soluble," such as toluene or certain alcohols, increasing the temperature can enhance solubility. It is recommended to warm the solution gently while stirring.
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Hygroscopicity: PEGs are known to be hygroscopic and will readily absorb moisture from the air. This can influence their apparent solubility and reactivity. It is crucial to handle the material in a dry environment and store it under desiccated conditions.
The relationship between solvent properties and the solubility of a polar polymer like this compound can be visualized as a logical flow.
Caption: Solvent selection flowchart for this compound.
Recommended Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a specific organic solvent. This method relies on visual inspection to establish a qualitative or semi-quantitative solubility range. For precise quantification, techniques like UV-Vis spectroscopy (if the molecule has a chromophore or is derivatized) or gravimetric analysis would be required.
Materials and Equipment
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This compound
-
Selected organic solvent (anhydrous grade recommended)
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Small-volume glass vials (e.g., 2 mL) with caps
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Magnetic stir plate and stir bars or vortex mixer
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Analytical balance
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Pipettes
Procedure
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Preparation: Ensure all glassware is clean and dry to prevent contamination from water, which can affect solubility.
-
Initial Solvent Addition: Dispense a precise volume (e.g., 1.0 mL) of the selected organic solvent into a vial.
-
Analyte Addition (Incremental):
-
Weigh a small, known amount of this compound (e.g., 1 mg).
-
Add the powder to the solvent.
-
Cap the vial and agitate vigorously using a vortex mixer for 30-60 seconds. Alternatively, add a small stir bar and stir for 5-10 minutes.
-
-
Visual Observation:
-
Carefully observe the solution against a dark background.
-
Look for any undissolved particles. A clear, particle-free solution indicates complete dissolution.
-
-
Iterative Addition:
-
If the compound dissolves completely, add another known increment (e.g., 1 mg or 5 mg) of this compound to the same vial.
-
Repeat the agitation (vortexing/stirring) and observation steps.
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-
Endpoint Determination:
-
Continue adding the analyte in increments until undissolved particles remain even after thorough agitation. The solution is now saturated.
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-
Calculation:
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The approximate solubility is the total mass of the compound that fully dissolved in the known volume of solvent.
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Example: If 15 mg of this compound dissolved completely in 1.0 mL of DMSO, but particles were present after adding 20 mg, the solubility is reported as approximately 15 mg/mL.
-
Workflow Diagram
Caption: Workflow for determining this compound solubility.
Conclusion
This compound demonstrates excellent solubility in common polar aprotic solvents such as DMSO, DMF, and DCM, making these ideal choices for conjugation reactions. Its solubility is more limited in less polar solvents like toluene and certain alcohols, and it is considered insoluble in non-polar solvents like diethyl ether. When working with this reagent, it is crucial to use anhydrous solvents and handle the compound in a dry environment to ensure reproducibility. The provided protocol offers a straightforward method for confirming solubility in a solvent of interest before commencing larger-scale experimental work.
References
An In-depth Technical Guide to the Reactivity of Primary Amines in Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of primary amines in bifunctional polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation strategies. Understanding the nuances of these reactions is critical for the successful development of targeted therapeutics, diagnostics, and other advanced biomaterials. This document details the core principles of amine reactivity, explores the most common amine-reactive PEG linker chemistries, provides detailed experimental protocols for conjugation and analysis, and presents quantitative data to facilitate the rational design of bioconjugates.
Core Principles of Primary Amine Reactivity in Bioconjugation
Primary amines (–NH₂) are among the most frequently targeted functional groups for bioconjugation due to their prevalence on biomolecules and their inherent nucleophilicity. In proteins, primary amines are present at the N-terminus of each polypeptide chain and on the ε-amino group of lysine residues.[1] These amines are readily accessible on the surface of proteins at physiological pH, making them ideal targets for modification.[1]
The reactivity of a primary amine is fundamentally governed by its availability as a nucleophile, which is directly influenced by its protonation state. The equilibrium between the unprotonated, nucleophilic amine (R-NH₂) and its protonated, non-nucleophilic ammonium form (R-NH₃⁺) is dictated by the pKa of the amine and the pH of the reaction medium. For efficient conjugation, the pH of the reaction buffer should be above the pKa of the target amine to ensure a sufficient concentration of the reactive, unprotonated form.
However, the choice of reaction pH is a delicate balance. While a higher pH increases the nucleophilicity of the amine, it can also accelerate the hydrolysis of certain amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, leading to reduced conjugation efficiency.[1][2] Furthermore, precise pH control can be leveraged to achieve site-selective modification. The α-amino group at the N-terminus of a protein generally has a lower pKa (typically 7.6-8.0) than the ε-amino group of lysine residues (pKa ≈ 10.5), allowing for preferential N-terminal PEGylation at a lower pH.[3]
Several other factors influence the reactivity of primary amines in bifunctional PEG linkers, including:
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Steric Hindrance: The accessibility of the amine group can be limited by the local protein structure. Amines located in sterically hindered environments may exhibit reduced reactivity. The length of the PEG linker itself can also contribute to steric hindrance, potentially impeding the approach of the reactive group to the target amine.
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PEG Chain Length: The length of the PEG chain can influence reaction kinetics. Longer PEG chains may decrease the reaction rate due to increased steric hindrance. However, they can also enhance the solubility and stability of the resulting conjugate.
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Local Microenvironment: The polarity and charge of the amino acids surrounding the target amine can influence its pKa and nucleophilicity.
Common Amine-Reactive Chemistries for Bifunctional PEG Linkers
A variety of amine-reactive functional groups are employed in bifunctional PEG linkers, each with its own distinct reactivity profile, stability, and optimal reaction conditions. The most prevalent of these are N-hydroxysuccinimide esters, aldehydes (for reductive amination), and isothiocyanates.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used amine-reactive functional groups for PEGylation. They react with primary amines via nucleophilic acyl substitution to form stable and irreversible amide bonds. The reaction proceeds efficiently at a pH range of 7.2 to 8.5.
Reaction Mechanism:
Caption: Reaction of an NHS-ester activated PEG with a primary amine.
A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce conjugation efficiency.
Aldehydes (Reductive Amination)
PEG aldehydes react with primary amines in a two-step process known as reductive amination. First, the aldehyde and amine form a reversible Schiff base (imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. Reductive amination is often preferred for N-terminal specific PEGylation by controlling the reaction pH (typically 5.5 to 7.5).
Reaction Mechanism:
Caption: Reductive amination of a primary amine with a PEG-aldehyde.
Isothiocyanates
Isothiocyanate-functionalized PEGs react with primary amines to form stable thiourea linkages. The reaction is typically carried out at a pH of 8.0 to 9.5. While the reaction kinetics are generally slower than those of NHS esters, the resulting thiourea bond is very stable.
Reaction Mechanism:
Caption: Reaction of a PEG-isothiocyanate with a primary amine.
Quantitative Data on Amine Reactivity
The efficiency and outcome of a PEGylation reaction are highly dependent on the reaction kinetics. The following tables summarize key quantitative data for the most common amine-reactive PEG linkers.
Table 1: pH Dependence of NHS-Ester PEGylation and Hydrolysis
| pH | Reaction Time to Steady State | Hydrolysis Half-life of PEG-NHS |
| 7.0 | ~4-5 hours | 4-5 hours (at 0°C) |
| 7.4 | ~2 hours | > 120 minutes |
| 8.0 | - | 210 min (P3-NHS), 190 min (P4-NHS) |
| 8.5 | - | 180 min (P3-NHS), 130 min (P4-NHS) |
| 8.6 | - | 10 minutes (at 4°C) |
| 9.0 | ~10 minutes | < 9 minutes |
| Data compiled from multiple sources. |
Table 2: Conjugation Efficiency of Reductive Amination with m-PEG8-aldehyde
| Parameter | Condition | Typical Conjugation Efficiency (%) | Notes |
| pH | 5.5 | 65-75 | Favors Schiff base formation, but the reaction rate may be slower. |
| 6.5 | 85-95 | Optimal for many proteins. | |
| 7.5 | 80-90 | Higher amine reactivity, but potential for side reactions. | |
| Molar Ratio (PEG:Protein) | 5:1 | 70-80 | Sufficient for initial trials. |
| 10:1 | 85-95 | Often used to drive mono-PEGylation to completion. | |
| 20:1 | >95 | Increases risk of poly-PEGylation. | |
| Data is representative and may vary depending on the protein and specific reaction conditions. |
Table 3: Comparative Stability of Linkages Formed in Amine-Reactive PEGylation
| Linkage Type | Formed From | Stability | Notes |
| Amide | NHS Ester + Amine | Highly stable under physiological conditions. | Considered one of the most stable linkages in bioconjugation. |
| Secondary Amine | Aldehyde + Amine | Highly stable under physiological conditions. | The C-N single bond is very robust. |
| Thiourea | Isothiocyanate + Amine | Generally stable, but can be less stable than amide bonds. | Stability can be influenced by the local chemical environment. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide generalized protocols for PEGylation using common amine-reactive linkers and for the characterization of the resulting conjugates.
General Protocol for PEGylation with NHS-Ester Activated PEG
Workflow:
Caption: General workflow for protein PEGylation using an NHS-ester activated PEG.
Methodology:
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, at a pH between 7.2 and 8.0.
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
PEG-NHS Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent such as DMSO or DMF.
-
Reaction Initiation: Add a calculated molar excess of the dissolved PEG-NHS reagent to the protein solution while gently stirring. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Optimal incubation time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Characterize the extent of PEGylation using SDS-PAGE, HPLC, and/or mass spectrometry.
General Protocol for Reductive Amination with PEG-Aldehyde
Workflow:
Caption: General workflow for protein PEGylation via reductive amination.
Methodology:
-
Buffer Preparation: Prepare a suitable buffer such as MES or HEPES at a pH between 6.0 and 7.5.
-
Protein Preparation: Dissolve the protein in the prepared buffer.
-
Reaction Mixture: Add the PEG-aldehyde to the protein solution.
-
Addition of Reducing Agent: Add a freshly prepared solution of a mild reducing agent, such as sodium cyanoborohydride, to the reaction mixture.
-
Incubation: Incubate the reaction for 2-24 hours at room temperature or 4°C.
-
Purification and Analysis: Purify and analyze the conjugate as described for NHS-ester PEGylation.
Characterization of PEGylated Proteins
4.3.1. MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the degree of PEGylation by measuring the mass increase of the modified protein.
Protocol:
-
Sample Preparation: Mix the PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for proteins).
-
Target Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range.
-
Data Analysis: The number of attached PEG chains can be determined from the mass difference between the unmodified and PEGylated protein peaks.
4.3.2. Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, leading to an earlier elution time on an SEC column.
Protocol:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject the purified PEGylation reaction mixture onto the column.
-
Elution and Detection: Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to the PEGylated protein, unreacted protein, and any aggregates.
4.3.3. Trinitrobenzene Sulfonic Acid (TNBSA) Assay for Free Amine Quantification
The TNBSA assay can be used to determine the degree of PEGylation by quantifying the number of remaining free primary amines after the conjugation reaction.
Protocol:
-
Standard Curve: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine).
-
Sample Reaction: React a known amount of the PEGylated protein with TNBSA reagent.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 335 nm.
-
Calculation: Determine the number of free amines in the sample by comparing its absorbance to the standard curve. The degree of PEGylation can then be calculated by subtracting the number of free amines in the conjugate from the number of free amines in the unmodified protein.
Conclusion
The reactivity of primary amines in bifunctional PEG linkers is a multifaceted process influenced by a variety of factors, including the choice of reactive chemistry, reaction conditions, and the properties of the biomolecule being modified. A thorough understanding of these principles is paramount for the rational design and successful execution of bioconjugation strategies. By carefully selecting the appropriate PEG linker and optimizing the reaction parameters, researchers can achieve efficient and site-specific modification, leading to the development of novel bioconjugates with enhanced therapeutic and diagnostic potential. This guide provides the foundational knowledge and practical protocols to empower researchers in this exciting and rapidly evolving field.
References
A Technical Guide to Amino-PEG23-amine: Properties, Suppliers, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Amino-PEG23-amine, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and its pivotal role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and CAS Number
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker with terminal amine groups. The PEG backbone, consisting of 23 ethylene glycol units, imparts increased water solubility, reduced immunogenicity, and enhanced in vivo stability to the molecules it links.[1] The two primary amine (NH2) groups at either end of the PEG chain are reactive towards carboxylic acids, activated NHS esters, and other carbonyl-containing molecules, making it a versatile tool for crosslinking and modification of biomolecules.[2]
There is some inconsistency in the reported CAS numbers for this compound. The most specific CAS number appears to be 2673284-93-8 . However, the more general CAS number 24991-53-5 , which is used for diamino-polyethylene glycols of varying lengths, is also frequently associated with this compound. Researchers are advised to verify the specific product information with their chosen supplier.
Supplier and Quantitative Data Overview
A variety of chemical suppliers offer this compound, often with differing reported purities and under various catalog numbers. The following table summarizes key quantitative data from a selection of suppliers for easy comparison.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Precise PEG | AG-2314 | 2673284-93-8 | 1073.32 | >96%[3] |
| BroadPharm | BP-23880 | 24991-53-5 | 1073.3 | >95%[2] |
| MedchemExpress | HY-140211 | N/A | 1073.32 | >98% |
| CD Bioparticles | CDPB-04201 | 24991-53-5 | 1073.3 | 98%[4] |
| Conju-Probe | CP-1129 | N/A | 1073.31 | >95% |
| AxisPharm | --- | --- | 1073.32 | ≥95% |
Note: "N/A" indicates that the supplier did not list a CAS number on the primary product page. Researchers should always refer to the Certificate of Analysis for lot-specific data.
Applications in Advanced Therapeutics
The primary application of this compound is as a flexible linker in the construction of complex biomolecules. Its properties are particularly advantageous in the development of ADCs and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG component of the linker can improve the solubility and stability of the ADC. The terminal amine groups can be used to conjugate the linker to either the antibody or the drug, depending on the synthetic strategy.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for the use of amino-PEG reagents in bioconjugation. Specific reaction conditions may need to be optimized based on the properties of the molecules being conjugated.
Protocol 1: Amide Coupling to a Carboxylic Acid-Containing Molecule (e.g., a cytotoxic drug)
This protocol describes the coupling of an amine group on the PEG linker to a carboxylic acid using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
-
Anhydrous DMF or DMSO
Procedure:
-
Equilibrate all reagents to room temperature.
-
Dissolve the carboxylic acid-containing molecule in an appropriate amount of Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution and react for 15 minutes at room temperature to activate the carboxylic acid.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add the this compound solution to the activated carboxylic acid mixture. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
The resulting conjugate can be purified by dialysis, size exclusion chromatography, or other appropriate methods.
Protocol 2: Conjugation to an NHS Ester-Activated Molecule (e.g., a modified protein)
This protocol is for the reaction of the amine group on the PEG linker with a pre-activated NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the NHS ester-activated molecule in the amine-free buffer.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Add the this compound solution to the solution of the NHS ester-activated molecule with gentle mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
The reaction can be monitored by LC-MS or TLC.
-
Purify the final conjugate using an appropriate method to remove unreacted reagents.
Visualizing Experimental Workflows
The following diagrams illustrate conceptual workflows for the application of this compound in the synthesis of an Antibody-Drug Conjugate and a PROTAC.
Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: A logical workflow for the stepwise synthesis of a PROTAC molecule utilizing a bifunctional amino-PEG linker.
References
The Cornerstone of Bioconjugation: A Technical Guide to PEGylation with Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of PEGylation utilizing amine-reactive linkers, a cornerstone strategy in modern drug development and biotechnology. The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules via their primary amine groups has proven to be a highly effective method for enhancing their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the core chemistries, experimental protocols, and characterization techniques essential for successful amine PEGylation.
Core Principles of Amine-Reactive PEGylation
PEGylation primarily targets the primary amine groups present on biomolecules, most notably the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. The selection of the appropriate amine-reactive PEG reagent is dictated by the desired linkage chemistry, reaction conditions, and the specific characteristics of the target molecule. The three most prevalent strategies for amine PEGylation are N-hydroxysuccinimidyl (NHS) ester chemistry, reductive amination, and the use of isothiocyanates.
N-Hydroxysuccinimidyl (NHS) Ester PEGylation
NHS-activated PEGs are among the most widely used reagents for amine PEGylation. The reaction involves the nucleophilic attack of a primary amine on the activated ester, leading to the formation of a stable and irreversible amide bond and the release of NHS as a byproduct. This reaction is typically carried out in a pH range of 7.0 to 9.0, where the primary amines are sufficiently deprotonated and nucleophilic.
Caption: NHS-Ester PEGylation Reaction Mechanism.
Reductive Amination
Reductive amination offers an alternative strategy for PEGylating primary amines, resulting in the formation of a stable secondary amine linkage. This two-step, one-pot reaction begins with the reaction between a PEG-aldehyde or PEG-ketone and a primary amine to form a Schiff base intermediate. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the final conjugate. A key advantage of this method is the potential for greater site-selectivity, particularly for the N-terminal amine, by controlling the reaction pH at a mildly acidic level (pH 5.0-7.0).
Caption: Reductive Amination PEGylation Workflow.
Isothiocyanate PEGylation
PEG-isothiocyanate reagents react with primary amines to form a stable thiourea linkage. This reaction is typically performed at a pH between 9.0 and 10.0. While less common than NHS ester chemistry or reductive amination, isothiocyanate-based PEGylation provides a robust and stable linkage, offering another valuable tool in the bioconjugation toolkit.
Comparative Analysis of Amine PEGylation Chemistries
The choice of PEGylation chemistry has a significant impact on the reaction efficiency, kinetics, and the stability of the final conjugate. The following tables provide a summary of quantitative data to aid in the selection of the most appropriate method.
Table 1: Comparison of Reaction Parameters for Amine PEGylation
| Feature | NHS-Ester PEGylation | Reductive Amination | Isothiocyanate PEGylation |
| Target Group | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Resulting Linkage | Amide | Secondary Amine | Thiourea |
| Optimal pH | 7.0 - 9.0 | 5.0 - 7.0 | 9.0 - 10.0 |
| Reaction Time | 30 minutes - 2 hours | 2 - 24 hours | Several hours |
| Key Advantage | High reactivity, well-established | Potential for N-terminal selectivity | Stable linkage |
| Key Disadvantage | Susceptible to hydrolysis | Requires a reducing agent | Requires higher pH |
Table 2: Comparative Stability of Amine Linkages
| Linkage Type | Formed From | Stability | Notes |
| Amide | NHS-Ester | Highly Stable | Resistant to hydrolysis under physiological conditions. |
| Secondary Amine | Reductive Amination | Highly Stable | Very stable linkage. |
| Thiourea | Isothiocyanate | Stable | Generally stable, but can be susceptible to degradation under certain conditions. |
Experimental Protocols
This section provides detailed methodologies for the most common amine PEGylation reactions, as well as for the purification and characterization of the resulting conjugates.
General Protein Preparation for PEGylation
-
Buffer Exchange: The protein of interest should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at the desired pH for the specific PEGylation chemistry. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the PEG reagent.
-
Protein Concentration: The protein concentration should typically be in the range of 1-10 mg/mL.
Protocol for NHS-Ester PEGylation
-
Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture with gentle stirring for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted PEG-NHS ester.
Protocol for Reductive Amination
-
Reagent Preparation: Dissolve the PEG-aldehyde in the reaction buffer.
-
Schiff Base Formation: Add a 20- to 50-fold molar excess of the PEG-aldehyde to the protein solution. Allow the reaction to proceed for 2-4 hours at room temperature to form the Schiff base.
-
Reduction: Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Continue the reaction with gentle stirring for 12-24 hours at room temperature.
-
Quenching: The reaction can be stopped by buffer exchange to remove the excess PEG-aldehyde and reducing agent.
Protocol for Isothiocyanate PEGylation
-
Reagent Preparation: Dissolve the PEG-isothiocyanate in an appropriate organic solvent (e.g., DMSO or DMF).
-
pH Adjustment: Adjust the pH of the protein solution to 9.0-10.0 using a suitable buffer (e.g., borate buffer).
-
PEGylation Reaction: Add a molar excess of the PEG-isothiocyanate solution to the protein solution.
-
Incubation: Incubate the reaction mixture with gentle stirring for several hours at room temperature. The reaction progress can be monitored by a suitable analytical technique.
-
Purification: Purify the PEGylated protein from unreacted reagents as described below.
Purification and Characterization of PEGylated Proteins
Following the PEGylation reaction, it is crucial to purify the conjugate from unreacted PEG, protein, and reaction byproducts. Subsequent characterization is necessary to determine the degree of PEGylation and the sites of PEG attachment.
Caption: General Experimental Workflow for Protein PEGylation.
Purification Techniques
-
Size Exclusion Chromatography (SEC): SEC is a widely used method for separating PEGylated proteins from unreacted protein and smaller reaction components based on differences in their hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX can be effective in separating PEGylated species with different degrees of PEGylation.
Characterization Methods
Table 3: Techniques for Characterizing PEGylated Proteins
| Technique | Information Provided |
| SDS-PAGE | Provides a qualitative assessment of the degree of PEGylation by observing the increase in apparent molecular weight. |
| MALDI-TOF Mass Spectrometry | Determines the molecular weight of the PEGylated protein, allowing for the calculation of the average number of attached PEG chains. |
| LC-MS/MS Peptide Mapping | Identifies the specific amino acid residues (lysines or N-terminus) where PEG chains are attached. |
| TNBS Assay | Quantifies the number of remaining free primary amines after PEGylation, which can be used to indirectly determine the degree of PEGylation. |
Conclusion
PEGylation with amine-reactive linkers is a versatile and powerful strategy for improving the therapeutic potential of biomolecules. A thorough understanding of the underlying chemistries, careful optimization of reaction conditions, and rigorous purification and characterization are paramount to achieving a well-defined and effective PEGylated product. This guide provides the fundamental knowledge and practical protocols to enable researchers and drug development professionals to successfully implement amine PEGylation in their work.
Technical Guide: Safe Handling and Application of Amino-PEG23-amine
For researchers, scientists, and drug development professionals, understanding the safety profile and handling requirements of specialized reagents is paramount. This guide provides an in-depth overview of Amino-PEG23-amine, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery systems, and for the development of PROTACs (Proteolysis Targeting Chimeras).
Section 1: Chemical and Physical Properties
This compound, also known by its systematic name 1,71-diamino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaooxaheptacontan-71-amine, is a hydrophilic, monodisperse polyethylene glycol (PEG) linker with terminal primary amine groups. These reactive amines allow for the conjugation of various molecules.
| Property | Value | Reference |
| Molecular Formula | C48H100N2O23 | [1] |
| Molecular Weight | 1073.3 g/mol | [1][2] |
| CAS Number | 24991-53-5 | [3][4] |
| Appearance | Colorless oil to white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C in a dry, dark place. | Shipped at ambient temperature. |
Section 2: Safety Data and Hazard Information
| Hazard Identification | Precautionary Measures |
| Skin Contact | May cause skin irritation. |
| Eye Contact | May cause serious eye irritation. |
| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Ingestion | May be harmful if swallowed. |
Section 3: Handling Precautions and Personal Protective Equipment
Adherence to proper laboratory safety protocols is essential when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
General Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Handle in accordance with good industrial hygiene and safety practices.
Section 4: First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Section 5: Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release:
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal.
Section 6: Experimental Protocol - General Procedure for Bioconjugation
This compound is frequently used as a linker to conjugate molecules, such as proteins or peptides, to other molecules or surfaces. The following is a general protocol for coupling a carboxylic acid-containing molecule to this compound using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-containing molecule in a dry, water-miscible solvent like DMF or DMSO.
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:1.2:1.2 (Carboxylic acid:EDC:NHS).
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form a stable NHS ester.
-
-
Conjugation to this compound:
-
Add the activated NHS ester solution to the this compound solution in the Coupling Buffer.
-
The reaction mixture is typically stirred for 2 to 24 hours at room temperature or 4°C. The progress of the reaction can be monitored by techniques like LC-MS or TLC.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as hydroxylamine or Tris buffer, to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
The final conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC.
-
Section 7: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for handling this compound safely and a simplified representation of its use in bioconjugation.
References
Navigating the Handling of Amino-PEG23-amine: A Technical Guide to Storage and Stability
For researchers, scientists, and professionals in drug development, ensuring the integrity of reagents is paramount. This in-depth technical guide addresses the core principles of storing and handling Amino-PEG23-amine, a bifunctional crosslinker pivotal in various bioconjugation and drug discovery applications, including its role as a PROTAC® linker. Due to a lack of specific stability data for this compound, this guide synthesizes established knowledge of amine-terminated polyethylene glycols (PEGs) to provide a robust framework for its use.
This compound, with its terminal primary amine groups, is susceptible to degradation from atmospheric moisture, oxidation, and interaction with incompatible substances. Adherence to stringent storage and handling protocols is crucial to maintain its chemical integrity and ensure the reproducibility of experimental outcomes.
Recommended Storage and Stability Parameters
To prevent degradation and maintain the shelf-life of this compound, the following conditions are recommended. These guidelines are based on best practices for handling hygroscopic and reactive PEG compounds.
| Parameter | Guideline | Rationale |
| Storage Temperature | Long-term: ≤ -20°C. Short-term (days to weeks): 0 - 4°C is acceptable. | Reduces the rate of potential degradation reactions.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Minimizes oxidation and degradation from atmospheric moisture.[1] |
| Light Exposure | Store in the dark. Use of amber vials or wrapping in foil is recommended. | Protects against light-induced degradation.[1] |
| Moisture | Avoid exposure to moisture. Handle in a dry environment. | PEGs are hygroscopic and the amine groups can react with water.[1] |
| Form | Store in solid form. | More stable than solutions. |
| Solutions | Prepare fresh. If storage is necessary, use anhydrous solvents and store at ≤ -20°C for short periods. Avoid repeated freeze-thaw cycles. | Minimizes hydrolysis and other solvent-mediated degradation. |
| Incompatible Materials | Avoid strong oxidizing agents, acids, and bases. | Can lead to rapid degradation of the PEG chain and amine groups. |
| Shelf Life | When stored as recommended, similar PEG products typically have a shelf life of up to 3 years. Refer to the manufacturer's certificate of analysis for specific lot information.[1] | Provides a general timeframe for expected stability under ideal conditions. |
Experimental Protocols: General Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions (e.g., elevated temperature, humidity, light exposure).
Methodology: HPLC-Based Purity Assessment
-
Reference Standard: A well-characterized, pure sample of this compound stored under ideal conditions (≤ -20°C, inert atmosphere, dark).
-
Stress Conditions:
-
Thermal Stress: Expose solid samples to elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Hydrolytic Stress: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and store at a controlled temperature.
-
Oxidative Stress: Expose the compound to a solution of a mild oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Expose the solid or a solution to a controlled light source (e.g., UV-Vis lamp).
-
-
Sample Preparation: At specified time points, accurately weigh and dissolve the stressed and reference samples in a suitable solvent (e.g., water, acetonitrile) to a known concentration.
-
HPLC Analysis:
-
Column: A reverse-phase column (e.g., C18) is often suitable for PEG compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for PEG analysis as they do not require a chromophore. A UV detector can be used if the compound has UV absorbance or is derivatized.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the reference standard. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
Visualizing Workflows and Pathways
To ensure the longevity of this compound, a logical workflow for its storage and handling is essential.
Caption: Recommended workflow for the storage and handling of this compound to minimize degradation.
By implementing these guidelines, researchers can be more confident in the quality and performance of this compound, leading to more reliable and reproducible scientific outcomes.
References
Unlocking Therapeutic Potential: A Technical Guide to the Theoretical Advantages of a 23-Unit PEG Spacer
For Immediate Release
A deep dive into the core advantages of a 23-unit polyethylene glycol (PEG) spacer for researchers, scientists, and drug development professionals. This technical guide explores the multifaceted theoretical benefits of employing a 23-unit PEG spacer in the design of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of this discrete PEG linker can significantly enhance the physicochemical and pharmacological properties of bioconjugates, ultimately leading to improved therapeutic indices.
Introduction: The Critical Role of Linker Technology
In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of success. Polyethylene glycol (PEG) has emerged as a gold-standard spacer due to its hydrophilicity, biocompatibility, and ability to modulate the properties of the conjugate.[1][2][3] A discrete 23-unit PEG spacer offers a compelling balance of length and flexibility, providing several theoretical advantages that address key challenges in drug development.
Core Theoretical Advantages of a 23-Unit PEG Spacer
The inclusion of a 23-unit PEG spacer offers a range of benefits stemming from its physicochemical nature. These advantages are particularly impactful when dealing with hydrophobic payloads or complex biological systems.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation, which can negatively impact manufacturing, stability, and in vivo performance.[] The hydrophilic nature of a 23-unit PEG spacer creates a hydration shell around the payload, significantly increasing the overall solubility of the conjugate and mitigating the risk of aggregation.[5] This allows for higher drug-to-antibody ratios (DARs) to be achieved without compromising the biophysical integrity of the ADC.
Improved Pharmacokinetics and Biodistribution
PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents. A 23-unit PEG spacer increases the hydrodynamic radius of the bioconjugate, which in turn leads to:
-
Reduced Renal Clearance: The increased size of the conjugate limits its filtration by the kidneys, prolonging its circulation time in the bloodstream.
-
Extended Plasma Half-Life: A longer circulation half-life allows for greater exposure of the target tissue to the therapeutic agent, potentially leading to improved efficacy.
-
Enhanced Tumor Accumulation: In oncology applications, the prolonged circulation time can contribute to the enhanced permeability and retention (EPR) effect, leading to higher concentrations of the therapeutic at the tumor site.
Shielding from Proteolytic Degradation and Immunogenicity
The flexible chain of a 23-unit PEG spacer can sterically hinder the approach of proteolytic enzymes, thereby protecting the linker and payload from premature degradation in the systemic circulation. Furthermore, PEGylation can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an anti-drug antibody (ADA) response. However, it is important to note that anti-PEG antibodies can still occur in some cases.
Optimized Spatial Separation and Target Engagement
In both ADCs and PROTACs, the distance and orientation between the binding domains are crucial for efficacy. A 23-unit PEG spacer provides sufficient length to:
-
Minimize Steric Hindrance: It physically separates the often-bulky payload or E3 ligase binder from the targeting moiety (e.g., antibody or small molecule), preventing interference with target binding.
-
Facilitate Ternary Complex Formation (in PROTACs): The flexibility and length of the PEG spacer are critical for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
Quantitative Data Summary
The following tables summarize the expected impact of a longer-chain PEG spacer, such as a 23-unit PEG, on key performance parameters of bioconjugates. The data is a synthesized representation based on trends observed with various PEG linker lengths.
| Property | Impact of 23-Unit PEG Spacer | Rationale |
| Solubility | Significantly Increased | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of many payloads, preventing aggregation. |
| Stability | Enhanced | Steric hindrance from the PEG chain can protect against enzymatic degradation. |
| Plasma Half-Life | Prolonged | Increased hydrodynamic size reduces renal clearance. |
| In Vitro Potency (IC50) | May Slightly Decrease | Steric hindrance from the long PEG chain might slightly impede initial cell penetration or target binding in some contexts. |
| In Vivo Efficacy | Potentially Increased | Improved pharmacokinetics and tumor accumulation can lead to better overall therapeutic outcomes. |
| Immunogenicity | Potentially Reduced | The PEG chain can mask immunogenic epitopes. |
Table 1: Theoretical Impact of a 23-Unit PEG Spacer on Bioconjugate Properties.
| Parameter | Non-PEG Linker | Short-Chain PEG (e.g., PEG4) | 23-Unit PEG Spacer (Theoretical) |
| Aggregation | High risk with hydrophobic payloads | Reduced risk | Significantly reduced risk |
| Plasma Clearance | Rapid | Slower | Significantly slower |
| Drug-to-Antibody Ratio (DAR) Achievability | Limited by aggregation | Improved | Potentially higher stable DAR |
| Therapeutic Window | Narrow | Wider | Potentially widest |
Table 2: Comparative Theoretical Performance of a 23-Unit PEG Spacer.
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of bioconjugates incorporating a 23-unit PEG spacer.
Synthesis of an Antibody-Drug Conjugate with Ald-PEG23-SPDP
This protocol outlines the steps for conjugating a payload to an antibody using a commercially available 23-unit PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Ald-PEG23-SPDP linker
-
Payload with a compatible reactive group (e.g., a thiol-containing payload for reaction with the SPDP group)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Reduction (if necessary): If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP. Incubate at 37°C for 1-2 hours.
-
Linker-Payload Preparation: In a separate reaction, conjugate the payload to the SPDP group of the Ald-PEG23-SPDP linker according to the manufacturer's instructions.
-
Conjugation Reaction: Add the aldehyde-functionalized linker-payload to the reduced (or amine-containing) antibody solution. The reaction with lysine residues is typically performed at a slightly basic pH (e.g., 8.0-8.5). Incubate at room temperature or 4°C for 2-16 hours with gentle mixing.
-
Quenching: Quench any unreacted linker-payload with a suitable quenching reagent.
-
Purification: Purify the ADC from unreacted antibody, linker, and payload using SEC.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC), and assess purity and aggregation by SEC.
In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with 23-unit PEG spacer
-
Control antibody and control ADC (with a different linker, if available)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls in cell culture medium and add them to the cells.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the dose-response data to a sigmoidal curve.
Immunogenicity Assessment
This tiered approach is used to detect and characterize anti-drug antibodies (ADAs).
Procedure:
-
Screening Assay: An initial ELISA-based assay to detect binding antibodies (ADAs) in serum samples from treated subjects. Samples that test positive are further analyzed.
-
Confirmatory Assay: A competition assay where the serum sample is pre-incubated with an excess of the ADC. A significant reduction in the signal confirms the specificity of the ADAs.
-
Neutralizing Antibody (NAb) Assay: A cell-based assay to determine if the ADAs can neutralize the biological activity of the therapeutic protein. This is a critical assessment of the clinical impact of the immune response.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of a 23-unit PEG spacer.
Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Action of a PROTAC.
References
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Amino-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique used to enhance the therapeutic properties of proteins. This process can improve a protein's solubility, prolong its circulation half-life by reducing renal clearance, and shield it from proteolytic degradation and immunogenic responses. Amino-PEG23-amine is a homobifunctional linker containing a discrete PEG (dPEG®) chain with 23 ethylene glycol units, terminated by a primary amine at each end. Unlike monofunctional PEG derivatives designed to attach a single PEG chain to a protein, diamino-PEGs serve as flexible crosslinkers or spacers.
The primary application for this compound in protein bioconjugation is to link two molecules together, typically by reacting with carboxyl groups. This can involve crosslinking two proteins that possess accessible carboxylic acid residues (aspartic acid, glutamic acid, or the C-terminus) or conjugating a protein to another molecule, such as a small molecule drug or a surface. The hydrophilic PEG spacer increases the solubility of the resulting conjugate and provides a defined distance between the conjugated molecules.
This document provides a detailed protocol for the conjugation of a protein with accessible carboxyl groups to this compound using a two-step carbodiimide crosslinking chemistry.
Principle of the Method
The conjugation of this compound to a protein's carboxyl groups is typically achieved through a two-step process involving the activation of the carboxyl groups with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amines of the this compound. The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl group by converting it to an amine-reactive NHS ester, which improves the efficiency of the reaction with the amino-PEG linker in aqueous solutions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the bioconjugation protocol.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Starting Recommendation |
| Protein | 1 - 10 µM (0.1 - 2 mg/mL) | 5 µM |
| This compound | 10 - 50-fold molar excess over protein | 20-fold molar excess |
| EDC | 10 - 50-fold molar excess over protein | 20-fold molar excess |
| NHS/Sulfo-NHS | 20 - 100-fold molar excess over protein | 40-fold molar excess |
| Quenching Reagent | 20 - 100 mM | 50 mM |
Table 2: Reaction Conditions
| Parameter | Carboxyl Activation Step | Amine Coupling Step | Quenching Step |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | 7.2 - 8.0 |
| Temperature | Room Temperature | Room Temperature or 4°C | Room Temperature |
| Incubation Time | 15 - 30 minutes | 1 - 4 hours | 15 - 30 minutes |
| Buffer System | MES or Acetate (amine- and carboxyl-free) | PBS or HEPES (amine-free) | PBS or HEPES |
Experimental Protocols
Materials and Reagents
-
Protein of interest (with accessible carboxyl groups)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M HEPES buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
Anhydrous DMSO or DMF for preparing stock solutions of reagents
Experimental Workflow Diagram
Caption: Workflow for the two-step conjugation of a protein to this compound.
Step-by-Step Protocol
1. Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 µM in Activation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using a desalting column or dialysis.
-
Reagent Stock Solutions: Immediately before use, prepare stock solutions of EDC, NHS/Sulfo-NHS, and this compound in anhydrous DMSO or DMF. Common stock concentrations are around 10-50 mM. Equilibrate all vials to room temperature before opening to prevent moisture condensation.[1]
2. Activation of Protein Carboxyl Groups
-
To the protein solution, add the EDC stock solution to a final concentration that is in 10-50 fold molar excess over the protein.
-
Immediately add the NHS or Sulfo-NHS stock solution to a final concentration that is 2-fold higher than the EDC concentration.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation with this compound
-
Add the this compound stock solution to the reaction mixture to achieve a 10-50 fold molar excess over the protein.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal incubation time may vary depending on the protein and should be determined empirically.
4. Quenching the Reaction
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2]
-
Incubate for 15-30 minutes at room temperature to ensure that all unreacted NHS esters are hydrolyzed.
Purification of the PEGylated Protein
The resulting conjugate mixture will contain the desired PEGylated protein, unreacted protein, excess this compound, and reaction byproducts. Purification is essential to isolate the conjugate.
-
Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from smaller molecules like the unreacted PEG linker and quenching reagents.
-
Ion Exchange Chromatography (IEX): The attachment of the PEG linker can alter the surface charge of the protein, allowing for separation of the conjugate from the unmodified protein based on charge differences.
-
Dialysis/Ultrafiltration: These methods can be used to remove small molecule impurities but may not be sufficient to separate the PEGylated protein from the unreacted protein.
Characterization of the Conjugate
After purification, the conjugate should be characterized to determine the degree of PEGylation and confirm its identity.
-
SDS-PAGE: A noticeable increase in the molecular weight of the protein band on the gel indicates successful PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can be used to determine the exact molecular weight of the conjugate and thus the number of PEG linkers attached per protein molecule.
-
HPLC: Techniques such as reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.
Alternative Application: Protein-Protein Crosslinking
This compound can also be used to crosslink two proteins that both have accessible carboxyl groups. The protocol would be similar, but a mixture of the two proteins would be activated with EDC/NHS, followed by the addition of the diamino-PEG linker. The concentration of the linker would need to be carefully optimized to favor intermolecular crosslinking over intramolecular crosslinking or modification at only one end.
Signaling Pathway Visualization
While this protocol details a biochemical conjugation technique, the resulting PEGylated proteins can be used to study various signaling pathways. For instance, crosslinking a receptor to its ligand can be used to stabilize the complex for structural studies or to prolong signaling in cell-based assays. The specific pathway would depend on the proteins being conjugated.
Below is a conceptual diagram illustrating how a crosslinked receptor-ligand complex could initiate a generic signaling cascade.
Caption: Conceptual diagram of a signaling pathway initiated by a crosslinked complex.
References
Application Note: Step-by-Step Guide for Labeling Antibodies with Amino-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) modification, or PEGylation, is a widely utilized bioconjugation technique in pharmaceutical development to enhance the therapeutic properties of proteins, peptides, and antibodies.[1][2] The process involves attaching PEG chains to a molecule, which can improve its pharmacokinetic and pharmacodynamic profile by increasing hydrodynamic size, enhancing solubility, extending circulating half-life, and reducing immunogenicity and proteolytic degradation.[1][2][3]
This application note provides a detailed protocol for labeling antibodies with Amino-PEG23-amine, a monodisperse PEG linker containing two terminal primary amine groups. Since antibodies present primary amines on their surface (at the N-terminus and on lysine residues), a direct conjugation would be inefficient. Therefore, this protocol utilizes carbodiimide chemistry to activate the antibody's carboxyl groups (on aspartic and glutamic acid residues) for reaction with the amine groups of the PEG linker, forming stable amide bonds.
Chemical Reaction Pathway
The conjugation process involves a two-step reaction. First, the carboxyl groups on the antibody are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to create a more stable, amine-reactive intermediate. This activated antibody is then reacted with the primary amine groups of the this compound linker.
Caption: Carbodiimide-mediated antibody PEGylation workflow.
Summary of Quantitative Parameters
Successful antibody PEGylation depends on the careful optimization of several reaction parameters. The molar ratio of reagents to the antibody is particularly critical as it directly influences the degree of labeling.
| Parameter | Recommended Value / Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the antibody is in an amine-free buffer. |
| Reaction Buffer | MES or Phosphate Buffer | Must be free of primary amines (e.g., Tris, Glycine). |
| Reaction pH | 6.0 - 7.5 | Optimal pH for carbodiimide activation of carboxyl groups. |
| Molar Excess (EDC:Ab) | 20x - 100x | EDC is susceptible to hydrolysis; a significant molar excess is required. |
| Molar Excess (Sulfo-NHS:Ab) | 20x - 100x | Sulfo-NHS is used to increase the stability of the activated intermediate. |
| Molar Excess (PEG:Ab) | 10x - 50x | Adjust to achieve the desired degree of labeling. A higher excess may be needed for dilute antibody solutions. |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation on ice can also be performed to slow the reaction and hydrolysis rate. |
| Reaction Time | 2 - 4 hours | Monitor reaction progress if possible. Longer times may increase aggregation. |
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Reactions can be scaled up or down as needed, adjusting volumes accordingly.
Materials and Reagents
-
Antibody (1-10 mg/mL in a suitable buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer: Tris-HCl, pH 7.5 (1 M) or Hydroxylamine HCl (1.5 M, pH 8.5)
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Zeba™ Spin Desalting Column, or Size Exclusion Chromatography setup)
-
Buffer exchange devices (e.g., Amicon® Ultra centrifugal filters)
Step 1: Antibody Preparation and Buffer Exchange
It is critical to remove any buffers or stabilizers containing primary amines (e.g., Tris, glycine, sodium azide) or carboxyl groups, as they will compete in the reaction.
-
If your antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer (MES, pH 6.0).
-
Use a desalting column or centrifugal filtration device according to the manufacturer's instructions.
-
Adjust the final antibody concentration to 2 mg/mL in the Reaction Buffer.
-
Determine the precise concentration using A280 spectrophotometry.
Step 2: Preparation of Reagent Solutions
The NHS-ester moiety and EDC are moisture-sensitive and readily hydrolyze. Therefore, all reagent solutions must be prepared immediately before use.
-
Allow EDC, Sulfo-NHS, and this compound vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
EDC Stock (10 mg/mL): Dissolve ~2 mg of EDC in 200 µL of cold, nuclease-free water.
-
Sulfo-NHS Stock (10 mg/mL): Dissolve ~2 mg of Sulfo-NHS in 200 µL of cold, nuclease-free water.
-
PEG Stock (10 mg/mL): Dissolve ~2 mg of this compound in 200 µL of anhydrous DMSO.
Step 3: Antibody Activation and PEGylation Reaction
-
Add the calculated amount of EDC and Sulfo-NHS stock solutions to the antibody solution. A 50-fold molar excess of each is a good starting point.
-
Mix gently and incubate for 15-30 minutes at room temperature to activate the antibody's carboxyl groups.
-
Add the calculated amount of this compound stock solution to the activated antibody. A 20-fold molar excess is a recommended starting point.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer to consume any unreacted Sulfo-NHS esters.
-
Add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the PEGylated Antibody
Purification is necessary to remove unreacted PEG, hydrolyzed reagents, and reaction byproducts.
-
Desalting/Dialysis: For rapid removal of small molecule impurities, use a spin desalting column suitable for the reaction volume. Alternatively, perform dialysis against PBS overnight.
-
Chromatography: For higher purity, chromatographic methods are recommended.
-
Size Exclusion Chromatography (SEC): Efficiently separates the larger PEGylated antibody from smaller unreacted PEG molecules and byproducts.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of the antibody, allowing for separation of species with different degrees of labeling.
-
Step 6: Characterization of the Conjugate
After purification, characterize the final product to confirm successful conjugation.
-
SDS-PAGE: Compare the PEGylated antibody to the unlabeled antibody. Successful PEGylation will result in a visible increase in molecular weight, causing the band to shift upwards on the gel.
-
Quantification: Determine the final concentration of the purified PEGylated antibody using a BCA assay or A280 measurement.
-
Degree of Labeling: Quantifying the exact number of PEG molecules per antibody is challenging as PEG lacks a strong chromophore. Specialized techniques such as MALDI-TOF mass spectrometry or anti-PEG antibody-based ELISAs can provide this information.
Experimental Workflow Diagram
Caption: Overview of the antibody PEGylation experimental workflow.
References
Application Notes and Protocols for Nanoparticle Surface Functionalization Using Amino-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles. Amino-PEG23-amine is a bifunctional PEG linker with terminal amine groups, offering a versatile platform for conjugating various molecules to the nanoparticle surface. This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using this compound.
Principle of Surface Functionalization
The primary amine groups on this compound can be covalently conjugated to nanoparticles that have been pre-functionalized with carboxyl groups or N-hydroxysuccinimide (NHS) esters. The most common method involves a two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the nanoparticle surface, which then readily react with the primary amines of the this compound to form stable amide bonds.
Applications
Nanoparticles functionalized with this compound have a wide range of applications in biomedical research and drug development:
-
Drug Delivery: The PEG linker enhances the systemic circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES). The terminal amine groups can be further functionalized with targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.
-
Gene Delivery: The positively charged amine groups can facilitate the electrostatic interaction and complexation with negatively charged nucleic acids (siRNA, DNA), aiding in their intracellular delivery.[1]
-
Bioimaging: The functionalized nanoparticles can be conjugated with imaging agents for in vivo tracking and diagnostics.
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Deionized (DI) water
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the nanoparticle suspension for 5-10 minutes to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Add the EDC and NHS solutions to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized, but a starting point of 10:1 (EDC:carboxyl) and 5:1 (NHS:carboxyl) is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Purification of Activated Nanoparticles:
-
Remove excess EDC and NHS by centrifuging the nanoparticle suspension and resuspending the pellet in Coupling Buffer. Repeat this washing step twice. Alternatively, use centrifugal filter units for a more efficient purification.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer at a concentration that provides a 10-50 fold molar excess relative to the nanoparticle surface carboxyl groups.
-
Add the this compound solution to the purified activated nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any remaining active NHS esters.
-
-
Final Purification:
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in DI water or PBS. Alternatively, use centrifugal filter units or dialysis to remove unreacted reagents and byproducts.
-
Resuspend the final purified nanoparticles in a suitable buffer for storage at 4°C.
-
Characterization of Functionalized Nanoparticles
It is crucial to characterize the nanoparticles at each stage of the functionalization process to confirm successful conjugation and assess their physicochemical properties.
| Parameter | Method | Expected Outcome |
| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter and a low PDI (<0.3) indicating a stable and monodisperse suspension. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | A shift in zeta potential towards a more positive value due to the presence of terminal amine groups. |
| Surface Amine Group Quantification | Ninhydrin Assay or other colorimetric methods | Quantification of the number of available primary amine groups on the nanoparticle surface. |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Determination of the weight loss corresponding to the PEG layer, allowing for the calculation of grafting density. |
| Confirmation of Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic amide bond peaks. |
Data Presentation
The following tables summarize expected quantitative data for the functionalization of 100 nm carboxylated nanoparticles with this compound. (Note: These are representative values and will vary depending on the nanoparticle type, size, and reaction conditions).
Table 1: Physicochemical Properties of Nanoparticles During Functionalization
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | 100 ± 5 | < 0.2 | -35 ± 5 |
| Activated Nanoparticles (NHS-ester) | 102 ± 5 | < 0.2 | -30 ± 5 |
| This compound Functionalized | 125 ± 10 | < 0.25 | +15 ± 5 |
Table 2: Quantitative Analysis of Surface Functionalization
| Parameter | Method | Typical Value |
| Surface Amine Density | Ninhydrin Assay | 0.1 - 1.0 amines/nm² |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | 0.5 - 2.0 PEG chains/nm² |
| Drug Loading Efficiency (Model Drug) | Spectrophotometry/HPLC | 5-15% (w/w) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the surface functionalization of carboxylated nanoparticles with this compound.
Cellular Uptake and Potential Signaling
Caption: Generalized pathway for the cellular uptake of amine-PEGylated nanoparticles and potential downstream signaling.
References
Application Notes and Protocols for Amino-PEG23-Amine Crosslinked Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2] This document provides detailed application notes and protocols for the formation of hydrogels using amino-PEG23-amine as a crosslinker. The primary amine groups at the termini of the PEG chain allow for versatile crosslinking chemistries, most notably with amine-reactive species such as N-hydroxysuccinimide (NHS) esters or through Michael-type addition reactions with acrylate-terminated molecules.[3][4] By controlling parameters such as polymer concentration, pH, and the nature of the crosslinking agent, the mechanical properties and degradation kinetics of the resulting hydrogels can be precisely tailored to specific applications.[5]
Crosslinking Chemistries
Two primary chemistries are detailed for crosslinking this compound:
-
NHS-Ester Chemistry: This method involves the reaction of the primary amine groups on the this compound with NHS esters, forming stable amide bonds. This reaction is efficient at physiological pH and is a common method for conjugating biomolecules.
-
Michael-Type Addition: This reaction involves the conjugate addition of the primary amines of this compound to electron-poor double bonds, such as those in acrylate- or maleimide-terminated polymers. This reaction proceeds rapidly under mild, often physiological, conditions without the need for a catalyst.
Data Presentation: Quantitative Hydrogel Properties
The following tables summarize the key quantitative data related to the physical properties of amino-PEG-amine crosslinked hydrogels under various conditions.
Table 1: Gelation Time of Amino-PEG-Amine Hydrogels
| Crosslinking Chemistry | PEG Concentration (wt%) | Crosslinker | pH | Temperature (°C) | Gelation Time | Reference |
| NHS-Ester | 10 | 4-arm PEG-SG | 9 | Room Temp | ~8 min | |
| NHS-Ester | 4 | 4-arm PEG-SG | 9 | Room Temp | ~15 min | |
| Michael-Type Addition | 10 | 4-arm PEG-MAL | 7.4 | 37 | 6-8 hours | |
| Michael-Type Addition | 18.4 | PEG-(Mal)2 | 8 | 37 | Minutes | |
| Michael-Type Addition | 18.4 | PEG-(Mal)2 | 7.4 | 37 | Hours |
Table 2: Mechanical Properties of Amino-PEG-Amine Hydrogels
| Crosslinking Chemistry | PEG Concentration (wt%) | Crosslinker | Storage Modulus (G') | Reference |
| NHS-Ester | 4 (1:1 molar ratio) | 4-arm PEG-SG | ~2400 Pa | |
| NHS-Ester | 4 (4:1 molar ratio) | 4-arm PEG-SG | ~4800 Pa | |
| Michael-Type Addition | 5 (unmodified) | 4-arm PEG-VS | ~4.7 kPa | |
| Michael-Type Addition | 5 (unmodified) | 8-arm PEG-VS | ~4.7 kPa | |
| Michael-Type Addition | 5 (3mM L-Cys) | 4-arm PEG-VS | ~0.8 kPa | |
| Michael-Type Addition | 5 (3mM L-Cys) | 8-arm PEG-VS | ~1.8 kPa |
Table 3: Swelling Ratio of Amino-PEG-Amine Hydrogels
| Crosslinking Chemistry | PEG Concentration (wt%) | Crosslinker | Swelling Ratio (%) | Reference |
| Enzymatic | 8 units/mL HRP, 0.8 mM H2O2 | PLG-g-TA/PEG | ~4900 | |
| Enzymatic | 2 units/mL HRP, 0.8 mM H2O2 | PLG-g-TA/PEG | ~4000 | |
| Michael-Type Addition | 5 (unmodified) | 4-arm PEG-VS | Not Specified | |
| Michael-Type Addition | 5 (unmodified) | 8-arm PEG-VS | Not Specified | |
| Copolymerization | 5% w/v PEG acrylate | AA/AAm | 130-180 |
Experimental Protocols
Protocol 1: Hydrogel Formation via NHS-Ester Chemistry
This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-succinimidyl glutarate (4-arm PEG-SG) with a polypeptide containing primary amines.
Materials:
-
Poly(l-lysine-ran-l-alanine) (P(KA))
-
4-arm poly(ethylene glycol) succinimidyl glutarate (4-PEG-SG)
-
Phosphate buffer (pH 9.0)
-
Phosphate buffer (pH 4.0)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of P(KA) in phosphate buffer at pH 9.0. The concentration will depend on the desired final polymer concentration in the hydrogel (refer to Table 1 in the source publication for examples).
-
Prepare a stock solution of 4-PEG-SG in phosphate buffer at pH 4.0. The concentration should be calculated to achieve the desired molar ratio of amines to NHS esters.
-
To form the hydrogel, mix equal volumes of the P(KA) and 4-PEG-SG solutions in a microcentrifuge tube.
-
Vortex the solution briefly to ensure thorough mixing.
-
Allow the solution to stand at room temperature to gel. Gelation time will vary depending on the polymer concentration and molar ratio of reactants.
Protocol 2: Hydrogel Formation via Michael-Type Addition
This protocol details the formation of a PEG hydrogel through the Michael-type addition of a thiol-containing peptide to a maleimide-functionalized PEG.
Materials:
-
4-arm PEG-Maleimide (4-arm PEG-MAL)
-
Cysteine-containing Z1Z2 protein (Zm)
-
Truncated Telethonin (Tm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a solution of Zm protein at a concentration of 10 wt% in PBS (pH 7.4).
-
Add 4-arm PEG-MAL and Tm to the Zm solution to achieve a final molar ratio of Zm:4-arm PEG-MAL:Tm of 2:1:1.
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the solution at 37°C. Gelation is expected to occur within 6-8 hours.
Protocol 3: Characterization of Hydrogel Gelation Time by Rheometry
This protocol describes the use of small-amplitude oscillatory shear (SAOS) rheometry to determine the gelation time of a hydrogel.
Equipment:
-
Rheometer with parallel plate geometry (e.g., Anton Paar MCR 302)
-
Peltier plate for temperature control
Procedure:
-
Set the rheometer's Peltier plate to the desired temperature (e.g., 37°C).
-
Prepare the hydrogel precursor solutions as described in Protocol 1 or 2.
-
Immediately after mixing the precursor solutions, dispense a defined volume (e.g., 0.5 mL) onto the center of the lower rheometer plate.
-
Lower the upper plate to the desired gap distance (e.g., 1 mm).
-
Initiate a time sweep measurement. Record the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
-
The gel point is typically identified as the time at which G' surpasses G''. The gelation time is the time taken to reach a stable plateau in G'.
Protocol 4: Measurement of Hydrogel Swelling Ratio
This protocol provides a method for determining the equilibrium swelling ratio of a hydrogel.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Prepare hydrogel samples of a defined size and shape.
-
Immerse the hydrogels in PBS and incubate at 37°C for 24 hours to allow them to reach equilibrium swelling.
-
Remove the swollen hydrogels from the PBS and gently blot the surface with a lint-free wipe to remove excess water.
-
Weigh the swollen hydrogel to obtain the wet weight (W_wet).
-
Freeze-dry the hydrogels until all water has been removed to obtain the dry weight (W_dry).
-
Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(W_wet - W_dry) / W_dry] * 100
Visualizations
Experimental Workflow for Hydrogel Formation and Characterization
Caption: Experimental workflow for hydrogel synthesis and analysis.
Signaling Pathway: Amine-Reactive Crosslinking
Caption: Amine-reactive crosslinking mechanisms for hydrogel formation.
References
- 1. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Evaluation of Composition Effects on the Physicochemical and Biological Properties of Polypeptide-Based Hydrogels for Potential Application in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling Reaction with Amino-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the successful conjugation of molecules containing carboxyl groups to Amino-PEG23-amine using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is widely employed in bioconjugation for applications such as the development of antibody-drug conjugates (ADCs), nanoparticle functionalization, and the modification of proteins to enhance their stability and solubility.[1][2] The polyethylene glycol (PEG) spacer of this compound improves the pharmacokinetic properties of the conjugated molecule by increasing its hydrodynamic volume, which can shield it from proteolytic enzymes and reduce immunogenicity.[2][3]
Principle of EDC/NHS Coupling Chemistry
The EDC/NHS coupling reaction is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product.[4] The reaction proceeds in two steps:
-
Activation of Carboxyl Groups: EDC activates carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This enhances the coupling efficiency and allows for a two-step reaction protocol.
-
Amine Reaction: The NHS ester readily reacts with the primary amine groups on this compound to form a stable amide bond.
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including the molar ratio of reactants, pH, and buffer composition. The following tables summarize typical quantitative data for PEGylation reactions.
Table 1: Reactant Molar Ratios for Optimal Coupling
| Reactant | Molar Excess (relative to Carboxyl Groups) | Reference |
| EDC | 2 - 10 fold | |
| NHS | 2 - 5 fold (relative to EDC) | |
| This compound | 1 - 20 fold |
Table 2: Typical PEGylation Reaction Efficiency
| Analytical Method | Parameter Measured | Typical Efficiency/Yield | Reference |
| HPLC (Size-Exclusion or Reverse Phase) | Percentage of conjugated protein | >90% (mono-PEGylated product) | |
| Mass Spectrometry | Degree of PEGylation | 1-3 PEG molecules per protein | |
| SDS-PAGE | Shift in molecular weight | Qualitative confirmation of conjugation |
Experimental Protocols
Materials and Reagents
-
Molecule with carboxyl groups (e.g., protein, antibody, nanoparticle)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
Protocol for EDC/NHS Coupling of a Protein with this compound
This protocol describes a two-step crosslinking procedure which is generally recommended to improve reaction efficiency and control.
Step 1: Activation of the Carboxylated Protein
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare a 1 mg/mL solution of the carboxylated protein in Activation Buffer (0.1 M MES, pH 6.0).
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. For example, for a 1 mL reaction of a 10 µM protein solution, add the appropriate volumes of the EDC and NHS stock solutions.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Coupling with this compound
-
Prepare a stock solution of this compound in Coupling Buffer (PBS, pH 7.2-7.5). The concentration will depend on the desired molar excess.
-
Add a 10 to 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Optional Quenching Step: To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Step 3: Purification of the PEGylated Protein
-
Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Characterization of the PEGylated Product
The success of the conjugation can be confirmed and quantified using various analytical techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein will be observed.
-
HPLC: Size-exclusion or reverse-phase HPLC can be used to separate the PEGylated protein from the unconjugated protein and quantify the conjugation efficiency.
-
Mass Spectrometry: To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.
Visualizations
References
- 1. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with a Homobifunctional PEG23 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing a homobifunctional PEG23 linker. The protocols outlined herein are intended to serve as a comprehensive resource for researchers in the field of targeted therapeutics, offering step-by-step instructions and critical considerations for the successful development of potent and stable ADCs.
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small-molecule drug.[1] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1] Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[2]
A homobifunctional PEG23 linker possesses the same reactive functional group at both ends of a 23-unit polyethylene glycol chain. This type of linker is particularly useful for cross-linking applications, including the conjugation of drug molecules to antibodies. The extended PEG chain can provide a hydrophilic shield around the payload, mitigating aggregation and improving the overall pharmacological properties of the ADC.[1] This document focuses on the use of a homobifunctional PEG23 linker with N-hydroxysuccinimide (NHS) ester reactive groups for conjugation to lysine residues on the antibody.
Data Presentation
The following tables summarize key quantitative data relevant to the synthesis and characterization of ADCs.
Table 1: Reagent and Antibody Properties
| Parameter | Value | Unit | Notes |
| Antibody Molecular Weight | ~150 | kDa | Typical for a human IgG |
| Homobifunctional PEG23 Linker MW | ~1100 | Da | Varies slightly based on end groups |
| Cytotoxic Payload MW | 200 - 1200 | Da | Example range for common payloads |
| Molar Extinction Coefficient of Antibody (ε_Ab,280) | 210,000 | M⁻¹cm⁻¹ | For a typical IgG at 280 nm |
| Molar Extinction Coefficient of Payload (ε_Payload,λmax) | Varies | M⁻¹cm⁻¹ | Dependent on the specific payload |
Table 2: Key Performance Metrics for ADC Characterization
| Parameter | Typical Range | Method of Analysis | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC, RP-HPLC, Mass Spectrometry, UV-Vis | Affects potency, pharmacokinetics, and toxicity[] |
| Conjugation Efficiency | > 80 | SDS-PAGE, SEC | Indicates the success of the conjugation reaction |
| Monomer Content | > 95 | Size Exclusion Chromatography (SEC) | High monomer content indicates minimal aggregation |
| In Vitro Cytotoxicity (IC50) | nM to µM | Cell-based assays | Measures the potency of the ADC against target cells |
| In Vivo Efficacy | Varies | Xenograft models | Evaluates the anti-tumor activity in a living organism |
| Plasma Stability | > 90% after 7 days | LC-MS | Assesses the stability of the ADC in circulation |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the creation and characterization of an ADC using a homobifunctional PEG23 linker.
Protocol 1: Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in a suitable buffer for conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Dissolve the lyophilized mAb in PBS to a concentration of 5-10 mg/mL.
-
Perform buffer exchange into a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) using a desalting column or dialysis. Amine-free buffers are crucial to prevent quenching of the NHS ester.
-
Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: ADC Synthesis via Lysine Conjugation
Objective: To conjugate the cytotoxic payload to the antibody using a homobifunctional PEG23-NHS ester linker. This protocol assumes a two-step process where the linker is first reacted with the payload, and the resulting linker-payload complex is then conjugated to the antibody. A more direct, but less controlled, one-pot synthesis is also possible.
Materials:
-
Prepared monoclonal antibody (from Protocol 1)
-
Homobifunctional PEG23-bis-NHS ester linker
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
Step 2a: Activation of Payload with Homobifunctional Linker
-
Dissolve the amine-containing cytotoxic payload and a molar excess (e.g., 1.5 equivalents) of the homobifunctional PEG23-bis-NHS ester linker in anhydrous DMSO or DMF.
-
Stir the reaction at room temperature for 2-4 hours or overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker-NHS ester conjugate.
Step 2b: Conjugation to the Antibody
-
Immediately before use, prepare a stock solution of the activated payload-linker-NHS ester in DMSO.
-
Add a calculated molar excess (e.g., 5-20 fold excess over the antibody) of the activated payload-linker solution to the antibody solution in conjugation buffer. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Protocol 3: ADC Purification
Objective: To remove unconjugated payload-linker, free payload, and other reaction byproducts.
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
Size Exclusion Chromatography (SEC) system
-
Protein A chromatography system (optional)
-
Storage buffer (e.g., PBS, pH 7.4 or histidine buffer)
Procedure:
-
Purify the ADC from the crude reaction mixture using an SEC column equilibrated with the desired storage buffer. This will separate the high molecular weight ADC from smaller, unconjugated species.
-
Alternatively, for more stringent purification, Protein A chromatography can be used to specifically capture the antibody and ADC, followed by elution and buffer exchange.
-
Collect the fractions corresponding to the monomeric ADC peak.
Protocol 4: ADC Characterization
Objective: To determine the key quality attributes of the purified ADC.
4.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
Principle: The average number of drug molecules conjugated to each antibody can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and λmax of the payload.
-
Calculate the DAR using the following formula:
DAR = (A_λmax * ε_Ab,280) / (A_280 * ε_Payload,λmax - A_λmax * ε_Ab,λmax)
Where A is the absorbance and ε is the molar extinction coefficient.
4.2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. As more hydrophobic drug-linker moieties are conjugated to the antibody, the ADC becomes more hydrophobic and elutes later from the HIC column. This allows for the separation and quantification of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
Procedure:
-
Use a HIC column (e.g., Butyl or Phenyl) with a decreasing salt gradient (e.g., from high ammonium sulfate to a low salt mobile phase).
-
Inject the purified ADC onto the column and monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species to determine the distribution and calculate the average DAR.
4.3. Aggregation Analysis by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size. This method is used to quantify the amount of monomeric ADC and detect the presence of high molecular weight aggregates or low molecular weight fragments.
Procedure:
-
Use an SEC column with a mobile phase appropriate for proteins (e.g., PBS).
-
Inject the purified ADC and monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates, and later eluting peaks represent fragments. Calculate the percentage of monomer.
4.4. In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on target cancer cells.
Procedure:
-
Plate target cells expressing the antigen of interest in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis, purification, and characterization.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Chemical principle of lysine conjugation with a homobifunctional linker.
References
Application Notes and Protocols for Peptide Modification using Amino-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its in vivo half-life by reducing renal clearance, and shield it from enzymatic degradation and immunogenic responses.[1][2] Amino-PEG23-amine is a discrete (monodisperse) PEG linker with a molecular weight of 1073.3 g/mol , featuring primary amine groups at both ends of a 23-unit ethylene glycol chain. This bifunctional nature allows for versatile conjugation strategies, making it a valuable tool in creating novel peptide-drug conjugates, PROTACs, and other modified peptide structures.[3][4]
The primary amine groups of this compound can react with activated carboxylic acids (e.g., NHS esters) or the C-terminus of a peptide to form stable amide bonds.[3] This document provides detailed protocols for the modification of peptides with this compound, including reaction conditions, purification methods, and characterization techniques.
Data Presentation: Quantitative Analysis of Peptide PEGylation
The success of a PEGylation reaction is typically assessed by determining the reaction yield and the purity of the final PEGylated peptide. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. The following tables provide representative data for the analysis and purification of PEGylated peptides, illustrating the expected outcomes of the protocols described below.
Table 1: Representative HPLC-Based Purity Assessment of a PEGylated Peptide
| Analytical Method | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient | Expected Outcome |
| Reversed-Phase HPLC (RP-HPLC) | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | Separation based on hydrophobicity. PEGylated peptide will have a distinct retention time from the unmodified peptide. Purity can be calculated from the peak area. |
| Size-Exclusion Chromatography (SEC-HPLC) | Silica-based, appropriate pore size | Phosphate Buffered Saline (PBS), pH 7.4 | - | Isocratic | Separation based on hydrodynamic volume. PEGylated peptide will elute earlier than the smaller, unmodified peptide. Useful for detecting aggregation. |
Table 2: Example Purification Yield of a PEGylated Peptide
| Step | Description | Starting Material (mg) | Product (mg) | Yield (%) | Purity (by RP-HPLC) |
| 1 | PEGylation Reaction | 10 mg peptide | ~12 mg crude product | - | ~70% |
| 2 | Purification by RP-HPLC | ~12 mg crude product | 7.5 mg purified product | ~63% | >95% |
| 3 | Lyophilization | 7.5 mg in solution | 7.2 mg lyophilized powder | 96% | >95% |
Note: The yields presented are illustrative and can vary depending on the specific peptide and reaction conditions. The efficiency of the coupling reaction is typically high, with complete coupling achievable with a slight excess of the PEG linker.
Experimental Protocols
Protocol 1: Activation of Peptide C-Terminus and Conjugation with this compound
This protocol describes the modification of a peptide at its C-terminal carboxylic acid group.
Materials:
-
Peptide with a free C-terminus
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification columns (e.g., RP-HPLC column)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acid:
-
Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS to the peptide solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to activate the C-terminus.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the activated peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and reaction byproducts using RP-HPLC.
-
Characterization: Analyze the purified product by Mass Spectrometry to confirm the molecular weight of the PEGylated peptide and by analytical RP-HPLC to assess purity.
Protocol 2: Modification of a Peptide via an NHS-Activated PEG Linker
This protocol is suitable when one end of the this compound is first functionalized, for example, by creating an NHS ester from a carboxylic acid group on a payload, and then reacted with a primary amine (N-terminus or lysine side chain) on the peptide.
Materials:
-
Peptide with a free primary amine (N-terminus or lysine residue)
-
NHS-activated this compound derivative
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., RP-HPLC or SEC column)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated this compound derivative in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide using an appropriate chromatographic method such as RP-HPLC or SEC-HPLC.
-
Characterization: Confirm the identity and purity of the final product using Mass Spectrometry and analytical RP-HPLC.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Peptide Modification
The following diagram illustrates the general workflow for the modification of a peptide with this compound, followed by purification and characterization.
Caption: General workflow for peptide modification with this compound.
Signaling Pathway: GPCR Activation by a PEGylated Peptide Ligand
Many therapeutic peptides exert their function by binding to and activating G-protein coupled receptors (GPCRs). PEGylation can enhance the therapeutic potential of these peptide ligands. The following diagram illustrates a simplified GPCR signaling cascade initiated by the binding of a PEGylated peptide.
Caption: Simplified GPCR signaling pathway activated by a PEGylated peptide.
References
Application Notes and Protocols: Surface Modification of Silica Particles with Amino-PEG23-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica nanoparticles is a cornerstone technique in the development of advanced drug delivery systems, diagnostics, and biomaterials. Functionalization with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. Specifically, the use of a heterobifunctional linker like Amino-PEG23-amine allows for the introduction of a terminal amine group at the distal end of the PEG chain, which can be subsequently used for the conjugation of targeting ligands, therapeutic molecules, or imaging agents.
These application notes provide a detailed protocol for the surface modification of silica nanoparticles using this compound. The methodology is based on a two-step process involving the initial carboxylation of the silica surface followed by the covalent attachment of the diamino-PEG linker via carbodiimide chemistry. This approach ensures a stable and reproducible surface functionalization.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of bare and functionalized silica nanoparticles.
Table 1: Physicochemical Properties of Functionalized Silica Nanoparticles
| Particle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Silica Nanoparticles | 100 ± 5 | < 0.2 | -35 ± 5 |
| Carboxyl-modified Silica | 105 ± 5 | < 0.2 | -45 ± 5 |
| This compound modified Silica | 120 ± 10 | < 0.25 | -5 ± 3 (at pH 7.4) |
Table 2: Surface Functionalization Efficiency
| Functional Group | Surface Density (groups/nm²) | Method of Quantification |
| Carboxyl Groups | 1.5 - 3.0 | Titration / TNBS Assay |
| Amine Groups (post-PEGylation) | 0.5 - 1.5 | Ninhydrin Assay / Fluorescamine Assay |
Experimental Protocols
Protocol 1: Synthesis of Carboxyl-Modified Silica Nanoparticles
This protocol describes the introduction of carboxyl groups onto the surface of silica nanoparticles, which will serve as anchor points for the subsequent PEGylation step.
Materials:
-
Bare silica nanoparticles (100 nm)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Succinic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Amine Functionalization:
-
Disperse 100 mg of bare silica nanoparticles in 20 mL of anhydrous ethanol by sonication for 15 minutes.
-
In a separate flask, prepare a 5% (v/v) solution of APTES in anhydrous ethanol.
-
Add the APTES solution to the nanoparticle suspension and reflux the mixture at 70°C for 4 hours with constant stirring.
-
Allow the reaction to cool to room temperature.
-
Collect the amine-functionalized nanoparticles by centrifugation at 10,000 x g for 20 minutes.
-
Wash the nanoparticles three times with ethanol and once with DI water to remove unreacted APTES.
-
-
Carboxylation:
-
Resuspend the amine-functionalized silica nanoparticles in 20 mL of anhydrous DMF.
-
Add a 10-fold molar excess of succinic anhydride and triethylamine to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the carboxyl-modified nanoparticles by centrifugation at 12,000 x g for 20 minutes.
-
Wash the nanoparticles three times with DMF and twice with DI water to remove unreacted reagents.
-
Resuspend the carboxyl-modified silica nanoparticles in DI water for storage or immediate use in the next step.
-
Protocol 2: Conjugation of this compound to Carboxyl-Modified Silica Nanoparticles
This protocol details the covalent attachment of this compound to the carboxylated silica surface using EDC/NHS chemistry.[1]
Materials:
-
Carboxyl-modified silica nanoparticles (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[1]
-
N-hydroxysuccinimide (NHS)[1]
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse 50 mg of carboxyl-modified silica nanoparticles in 10 mL of 0.1 M MES buffer (pH 6.0).
-
Add 25 mg of NHS followed by 50 mg of EDC to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.
-
-
PEGylation:
-
Dissolve 100 mg of this compound in 5 mL of MES buffer.
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Add the this compound solution to the activated nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Collect the this compound modified silica nanoparticles by centrifugation at 15,000 x g for 30 minutes.
-
Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
Resuspend the final functionalized nanoparticles in PBS or another buffer of choice.
-
Store the nanoparticle suspension at 4°C.
-
Visualizations
Caption: Experimental workflow for the surface modification of silica nanoparticles.
Caption: Logical progression of silica nanoparticle surface functionalization.
References
Troubleshooting & Optimization
Technical Support Center: Amino-PEG23-amine and NHS Ester Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the common side reactions encountered when using Amino-PEG23-amine with N-hydroxysuccinimide (NHS) esters in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and an NHS ester?
The primary reaction is a nucleophilic acyl substitution where a primary amine (-NH₂) group on the this compound attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][2] This reaction is widely used for covalently linking molecules.[2]
Q2: What are the most common side reactions to be aware of?
The most common side reactions include:
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Hydrolysis of the NHS ester: This is the primary competing reaction where the NHS ester reacts with water to form an unreactive carboxylic acid, reducing the efficiency of the desired conjugation.[3]
-
Intermolecular Cross-linking/Polymerization: Since this compound has two primary amine groups, it can react with multiple NHS ester-functionalized molecules, leading to the formation of larger aggregates or polymers.
-
Intramolecular Cyclization: One amine group on an this compound molecule can react with one end of a bifunctional NHS ester, and if the other end of the NHS ester is available, the second amine on the same PEG molecule can react to form a cyclic product.
-
Reaction with other nucleophiles: NHS esters can also react with other nucleophilic groups on a target molecule, such as sulfhydryls (cysteine) and hydroxyls (serine, threonine, tyrosine), though these reactions are generally less favorable than the reaction with primary amines.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Low Conjugation Yield
A low yield of the desired conjugate is a frequent challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Hydrolysis of NHS Ester | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid prolonged reaction times, especially at higher pH. |
| Suboptimal Reaction pH | The reaction is pH-dependent. At low pH, the amine group is protonated and less nucleophilic. At high pH, hydrolysis of the NHS ester is rapid. The optimal pH is typically between 8.3 and 8.5. |
| Presence of Competing Amines | Use amine-free buffers such as phosphate, borate, or carbonate buffers. Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS ester. |
| Steric Hindrance | The long PEG chain of this compound can sometimes sterically hinder access to the reactive sites. Consider using a linker with a longer spacer arm on your NHS ester-functionalized molecule. |
| Low Reactant Concentration | Reactions in dilute solutions can be less efficient. If possible, increase the concentration of your reactants to favor the bimolecular conjugation reaction over the hydrolysis reaction. |
Issue 2: Formation of High Molecular Weight Aggregates/Polymers
The presence of high molecular weight species indicates significant intermolecular cross-linking.
| Potential Cause | Recommended Action |
| High Reactant Concentrations | High concentrations of both this compound and a di-functional NHS ester will favor intermolecular reactions. To control this, use a lower concentration of the reactants. |
| Inappropriate Stoichiometry | A 1:1 molar ratio of a diamino-PEG to a di-NHS ester is more likely to lead to polymerization. To favor the formation of a 1:1 adduct, use a molar excess of the this compound. |
| Extended Reaction Time | Longer reaction times can allow for more intermolecular cross-linking to occur. Monitor the reaction progress and quench it once the desired product is formed. |
Issue 3: Presence of Unwanted Side Products (e.g., Cyclized PEG)
The formation of cyclized byproducts can occur, particularly when using bifunctional NHS esters.
| Potential Cause | Recommended Action |
| Dilute Reaction Conditions | Very dilute reaction conditions can favor intramolecular reactions, leading to cyclization, over intermolecular reactions. |
| Flexible Linker | The flexible nature of the PEG chain can allow the two ends of the molecule to come into close proximity, facilitating intramolecular cyclization. The choice of solvent can influence the conformation of the PEG chain. |
Experimental Protocols
General Protocol for NHS Ester Conjugation with this compound
This protocol provides a starting point for your conjugation reaction. Optimization may be required based on your specific molecules.
-
Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M sodium phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.0.
-
Reactant Preparation:
-
Dissolve your NHS ester-functionalized molecule in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar ratio of the NHS ester stock solution to the this compound solution with gentle mixing. The final concentration of the organic solvent should ideally be kept below 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
Analytical Characterization of Conjugation Products
Proper characterization is crucial to identify the desired product and any side products.
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Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic volume and is effective for separating mono-adducts, cross-linked species, and unreacted starting materials.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different species in the reaction mixture, confirming the identity of the desired conjugate and any side products. Tandem MS (MS/MS) can be used for more detailed structural analysis, such as identifying the sites of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the structure of the PEGylated product and quantify the degree of PEGylation.
Data Presentation
Table 1: Influence of pH on NHS Ester Hydrolysis Half-life
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 25 | Several hours | |
| 8.0 | 25 | ~30 minutes | |
| 8.6 | 4 | ~10 minutes |
This table summarizes the general trend of NHS ester stability. The exact half-life will depend on the specific NHS ester and buffer conditions.
Visualizations
Reaction Pathways
References
Optimizing pH for Amino-PEG23-amine Conjugation: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Amino-PEG23-amine in conjugation reactions, achieving optimal pH is critical for maximizing yield and ensuring the integrity of the final conjugate. This technical support center provides detailed guidance, troubleshooting advice, and frequently asked questions to address common challenges encountered during these sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for conjugating this compound to a biomolecule using an NHS ester?
A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as those on this compound, is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often cited as the ideal starting point for these reactions.[3][4][5]
Q2: Why is maintaining the correct pH so important for this reaction?
A2: The pH of the reaction buffer is a critical parameter because it influences two competing processes:
-
Amine Reactivity: The primary amine group on the this compound acts as a nucleophile, attacking the NHS ester. This reactivity is dependent on the amine being in its deprotonated, neutral state (-NH2). At acidic pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.
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NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly with higher pH.
Therefore, the optimal pH is a delicate balance that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers are recommended for this compound conjugation reactions?
A3: It is crucial to use buffers that do not contain primary or secondary amines, as these will compete with the this compound for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
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Sodium bicarbonate buffer
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Sodium phosphate buffer
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HEPES buffer
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Borate buffer
Q4: Are there any buffers I should avoid?
A4: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will directly compete in the reaction, leading to significantly lower conjugation efficiency. If your biomolecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before initiating the conjugation.
Q5: How does temperature affect the optimal pH?
A5: Temperature influences the rates of both the desired conjugation reaction and the competing hydrolysis. Lowering the reaction temperature (e.g., to 4°C) can help to slow the rate of NHS ester hydrolysis, which is particularly beneficial at slightly higher pH values where hydrolysis is more rapid. For example, the half-life of an NHS ester is 4-5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. It is advisable to perform a pH optimization screen by setting up small-scale reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific molecules. |
| Hydrolyzed NHS Ester Reagent | NHS esters are highly sensitive to moisture. Ensure proper storage and handling to prevent premature hydrolysis. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. |
| Use of an Incompatible Buffer | Confirm that your reaction buffer does not contain primary amines like Tris or glycine. If necessary, perform a buffer exchange on your biomolecule before starting the conjugation reaction. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. While typical incubation times are 1-2 hours at room temperature or overnight at 4°C, this can vary. Monitor the reaction at different time points to determine the optimal duration. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life represents the time it takes for 50% of the reactive NHS ester to be hydrolyzed.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Experimental Protocols
Protocol 1: pH Optimization for NHS Ester-Mediated Conjugation
This protocol provides a general framework for determining the optimal pH for your specific this compound conjugation reaction.
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Prepare a Series of Reaction Buffers:
-
Prepare a set of amine-free buffers (e.g., 0.1 M sodium phosphate) at a range of pH values, such as 7.0, 7.5, 8.0, and 8.5.
-
-
Prepare Reactant Stock Solutions:
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Dissolve the biomolecule to be conjugated in each of the reaction buffers to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester-activated crosslinker in anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Set Up Parallel Conjugation Reactions:
-
For each pH value, add a 5- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reactions.
-
-
Incubation:
-
Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50-100 mM.
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Incubate for 15-30 minutes at room temperature.
-
-
Analysis:
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Analyze the products from each reaction using a suitable method such as SDS-PAGE, HPLC, or mass spectrometry to determine the conjugation efficiency at each pH.
-
-
Determine Optimal pH:
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Identify the pH that provides the highest yield of the desired conjugate with minimal side products or degradation of the biomolecule.
-
Visualizations
Caption: Workflow for pH Optimization of this compound Conjugation.
Caption: The Influence of pH on this compound Conjugation Reactions.
References
preventing aggregation during protein PEGylation with Amino-PEG23-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during PEGylation with Amino-PEG23-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a homobifunctional polyethylene glycol (PEG) linker.[1][2] It contains two primary amine groups at each end of a 23-unit PEG chain. These amine groups can be chemically conjugated to proteins, typically at their carboxyl groups (e.g., on aspartic or glutamic acid residues) or after activation to react with other functional groups. The reaction with carboxyl groups requires the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.[3][4][5]
Q2: What are the primary causes of protein aggregation when using a bifunctional linker like this compound?
The primary cause of aggregation when using a bifunctional linker is intermolecular cross-linking, where a single PEG molecule binds to two separate protein molecules, leading to the formation of large aggregates. Other contributing factors include:
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High Protein Concentration: Increased proximity of protein molecules enhances the chances of intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.
-
High PEG-to-Protein Molar Ratio: A high excess of the bifunctional PEG linker increases the probability of multiple PEG molecules attaching to a single protein, which can lead to cross-linking.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a common method to separate molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight aggregates.
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and distribution of macromolecules and their aggregates in solution.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshoot and prevent protein aggregation during PEGylation with this compound.
Problem: Visible precipitation or high levels of aggregation detected post-PEGylation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Review and Optimize Reaction Conditions
Suboptimal reaction conditions can compromise protein stability. It's crucial to screen a range of parameters to find the optimal conditions for your specific protein.
Recommended Screening Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| pH | 6.0 - 8.0 | The optimal pH should be one where the protein is stable and the target amino acids are reactive. Avoid the protein's isoelectric point (pI). |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking. |
| Buffer Composition | Phosphate, HEPES | Use buffers that do not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with the activated PEG. |
Step 2: Optimize the PEG:Protein Molar Ratio
With a bifunctional linker, the molar ratio of PEG to protein is critical. A high excess of PEG can lead to a higher degree of PEGylation and an increased risk of cross-linking.
Experimental Protocol: Molar Ratio Screening
-
Prepare Protein Solution: Prepare a stock solution of your protein in the optimized reaction buffer from Step 1.
-
Set up Reactions: In separate microcentrifuge tubes, set up reactions with varying molar ratios of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1).
-
Initiate Reaction: Add the activating agents (e.g., EDC/NHS) if conjugating to carboxyl groups, followed by the this compound.
-
Incubate: Incubate the reactions under the optimized temperature and time.
-
Analyze: Analyze the products for the degree of PEGylation and the presence of aggregates using SEC and/or SDS-PAGE.
Step 3: Introduce Stabilizing Excipients
If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation. These molecules can help maintain the native conformation of the protein.
Commonly Used Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts through preferential exclusion, increasing protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-200 mM | Known to suppress protein aggregation. |
| Polysorbate 20 | 0.01-0.05% (v/v) | A non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation. |
Step 4: Modify Reaction Kinetics
Slowing down the reaction can provide more control and reduce the likelihood of intermolecular cross-linking.
Methods to Control Reaction Kinetics
-
Lower the Temperature: Performing the reaction at 4°C will significantly slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire amount of this compound at once, add it in several small aliquots over a period of time. This maintains a lower instantaneous concentration of the PEG linker.
Logical Relationship of Prevention Strategies
Caption: Key strategies to mitigate protein aggregation during PEGylation.
Step 5: Ensure High Purity of the Starting Protein
Pre-existing aggregates in the protein solution can act as seeds for further aggregation during the PEGylation process. It is crucial to start with a highly pure and monomeric protein sample.
Experimental Protocol: Pre-reaction Protein Purification
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Initial Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange).
-
Aggregate Removal: Perform a final polishing step using size exclusion chromatography (SEC) to remove any existing aggregates immediately before setting up the PEGylation reaction.
-
Characterize: Confirm the purity and monomeric state of the protein using DLS and/or analytical SEC.
By systematically addressing these factors, researchers can significantly reduce the risk of aggregation and achieve a higher yield of the desired monomeric PEGylated protein conjugate. If aggregation persists after optimizing all these parameters, it may be necessary to consider an alternative PEGylation strategy, such as using a monofunctional PEG linker.
References
Technical Support Center: Purification of Amino-PEG23-Amine Conjugates
Welcome to the technical support center for the purification of Amino-PEG23-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary methods for purifying this compound conjugates and similar PEGylated molecules are based on differences in size, charge, and hydrophobicity. The most effective techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius, making it highly effective for removing unreacted, smaller molecules like excess this compound from a larger conjugated biomolecule.[]
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for purifying smaller conjugates, like PEGylated peptides, and can resolve species with minor differences, such as positional isomers.[2][3]
-
Dialysis / Ultrafiltration: These techniques use a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to separate the larger conjugate from smaller, unreacted PEG linkers and other small molecule impurities.[4]
Q2: How do I choose the best purification method for my specific conjugate?
A2: The optimal purification method depends on several factors, including the size of your target molecule, the required final purity, the sample volume, and the available equipment. The following decision-making workflow can help guide your selection.
Q3: What are the common impurities in a reaction involving this compound?
A3: Common impurities include unreacted this compound, byproducts from the conjugation reaction, and potentially aggregates of the conjugate. Depending on the synthesis of the PEG linker itself, there can also be impurities such as PEGs of different lengths or di-substituted PEGs. In some cases, degradation products of PEG, like formaldehyde and formic acid, can lead to the formation of N-methyl or N-formyl impurities on amine-containing molecules.[5]
Q4: How can I assess the purity of my final conjugate?
A4: Purity is typically assessed using analytical chromatography techniques. Analytical SEC-HPLC can determine the presence of aggregates and unreacted PEG. Analytical RP-HPLC is excellent for determining the presence of small molecule impurities and can often resolve different species of the conjugate. Mass spectrometry is also a critical tool for confirming the molecular weight of the final conjugate and identifying any modifications.
Troubleshooting Guides
General Troubleshooting
This guide provides a starting point for diagnosing common issues during the purification of this compound conjugates.
Specific Issue: Low Yield and Aggregation
Low yield and aggregation are two of the most common and often interconnected problems. This guide provides a more detailed approach to troubleshooting these specific issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Conjugation Reaction | Before purification, confirm the reaction has gone to completion using an appropriate analytical method (e.g., analytical HPLC). |
| Non-specific Binding to Purification Matrix | For chromatography, ensure the column is properly equilibrated. Consider using a different stationary phase. For dialysis, use a membrane material known for low protein binding (e.g., regenerated cellulose). | |
| Loss of Conjugate During a Step | Analyze fractions from each purification step (e.g., flow-through, wash, and elution for chromatography) to identify where the product is being lost. | |
| Column Overloading (Chromatography) | Reduce the amount of sample loaded onto the column to improve resolution and recovery. | |
| Aggregation | High Conjugate Concentration | Work with lower concentrations of the conjugate during purification and storage. |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of the buffers used. The addition of stabilizing excipients like glycerol (5-20%) or arginine (50-100 mM) can help maintain solubility. | |
| Sub-optimal Temperature | Perform purification steps at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. | |
| Over-labeling | A high degree of PEGylation can increase the hydrophobicity of the conjugate, leading to aggregation. Consider reducing the molar excess of the PEG reagent in the conjugation reaction. |
Comparison of Purification Methods
The choice of purification method will impact the final yield, purity, and processing time. The following table provides a summary of what can be expected from each common technique.
| Parameter | Size-Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) | Dialysis / Ultrafiltration |
| Principle | Separation by hydrodynamic radius (size) | Separation by hydrophobicity | Separation by molecular weight cut-off |
| Typical Yield | >90% | 80-95% | >95% |
| Achievable Purity | Good (>95%), excellent for removing small molecule impurities | Very High (>98-99%), can separate isomers | Good (>95%), dependent on MW difference |
| Processing Time | Fast (30-60 minutes per run) | Moderate (60-120 minutes per run) | Slow (12-48 hours) |
| Scalability | Good, but can be limited by column size | Good for analytical, can be costly for large scale | Excellent for large volumes |
| Key Advantage | Rapid and effective for size-based separations | High resolution | Cost-effective and simple for large volumes |
| Key Disadvantage | Potential for sample dilution; resolution may be limited for species of similar size | Use of organic solvents may not be suitable for all conjugates; can be complex to develop | Slow; cannot separate species of similar molecular weight (e.g., aggregates from monomer) |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is designed for the removal of unreacted this compound from a larger biomolecule conjugate.
Materials:
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SEC column with an appropriate exclusion limit for the conjugate.
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HPLC system with a UV or other suitable detector.
-
Elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
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Crude conjugate reaction mixture.
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of elution buffer at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: If necessary, centrifuge the crude reaction mixture to remove any precipitated material.
-
Sample Injection: Inject the crude conjugate mixture onto the column. The injection volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the elution buffer at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted this compound. Collect fractions throughout the elution process.
-
Analysis of Fractions: Analyze the collected fractions using a suitable method (e.g., UV absorbance at 280 nm for proteins, analytical HPLC) to identify the fractions containing the purified conjugate.
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Pooling and Concentration: Pool the fractions containing the pure conjugate. If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of smaller conjugates, such as PEGylated peptides, where separation is based on hydrophobicity.
Materials:
-
RP-HPLC column (e.g., C18 or C8).
-
HPLC system with a suitable detector (UV, ELSD, or CAD).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
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Crude conjugate reaction mixture.
Methodology:
-
System Preparation: Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.
-
Sample Preparation: Dissolve the crude conjugate mixture in a small amount of Mobile Phase A or a compatible solvent.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The unreacted this compound will likely elute early in the gradient, while the more hydrophobic conjugate will elute later.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
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Analysis and Pooling: Analyze the fractions to confirm the identity and purity of the conjugate. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent from the pooled fractions, typically by lyophilization.
Protocol 3: Purification by Dialysis
This protocol is effective for removing unreacted this compound and other small molecules from a significantly larger conjugate.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) significantly smaller than the conjugate (e.g., 1-3 kDa MWCO for a large protein conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
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Large beaker or container.
-
Stir plate and stir bar.
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove preservatives.
-
Sample Loading: Load the crude conjugate mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
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First Dialysis: Place the sealed tubing/cassette into a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with gentle stirring. Dialyze for 2-4 hours.
-
Buffer Exchange: Discard the dialysis buffer and replace it with fresh, cold buffer.
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Second Dialysis: Continue to dialyze for another 2-4 hours or overnight. For efficient removal of small molecules, at least two to three buffer changes are recommended.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer. Transfer the purified conjugate from the tubing/cassette to a clean container.
This technical support center provides a comprehensive overview of the purification methods for this compound conjugates. By following these guidelines and protocols, researchers can effectively purify their conjugates and troubleshoot common issues that may arise during their experiments.
References
Technical Support Center: Troubleshooting Low Yield in Amino-PEG23-amine Bioconjugation
Welcome to the Technical Support Center for Amino-PEG23-amine bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yield and to provide robust experimental protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine group at both ends of a 23-unit PEG chain. This structure allows it to act as a crosslinker, covalently connecting two molecules that have amine-reactive functional groups (e.g., NHS esters) or can be activated to react with amines (e.g., carboxylic acids). Its primary applications include protein-protein crosslinking, antibody-drug conjugation (ADC) development, and surface modification of nanoparticles. The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces its immunogenicity.
Q2: What are the main challenges when using a homobifunctional linker like this compound?
The primary challenge is controlling the reaction to achieve the desired product. Due to its two reactive amine groups, this compound can lead to a mixture of products, including:
-
Mono-conjugated species: One end of the PEG linker is attached to the target molecule.
-
Di-conjugated (cross-linked) species: Both ends of the PEG linker are attached to target molecules, which can be desirable for crosslinking studies but problematic if mono-PEGylation is the goal. This can also lead to intermolecular cross-linking and aggregation.[1]
-
Unreacted starting materials.
Achieving a high yield of the desired product, particularly mono-conjugated species, requires careful optimization of reaction conditions.
Q3: My bioconjugation reaction with this compound resulted in a low yield of the desired product. What are the most common causes?
Low yield can stem from several factors:
-
Suboptimal Molar Ratio: An inappropriate ratio of this compound to your target molecule can lead to either incomplete conjugation or excessive cross-linking.
-
Incorrect Reaction pH: The pH of the reaction buffer is critical for the reactivity of both the amine groups on the PEG linker and the reactive group on your target molecule (e.g., an NHS ester).
-
Hydrolysis of Reactive Groups: If you are using an amine-reactive reagent like an NHS ester, it can hydrolyze in aqueous buffers, rendering it inactive. The rate of hydrolysis increases with pH.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the this compound for reaction with your target molecule.
-
Protein Aggregation: The cross-linking nature of the linker can cause proteins to aggregate and precipitate out of solution, leading to a loss of soluble product.[1]
-
Steric Hindrance: The accessibility of the reactive sites on your biomolecule can impact conjugation efficiency.
Troubleshooting Guide: Low Conjugation Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yield.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of this compound to your target molecule. To favor mono-conjugation, a significant molar excess of the this compound is often used. Start with a 10:1 to 20:1 molar ratio of PEG linker to the target molecule and analyze the product distribution.[2] For cross-linking applications, a lower molar ratio may be required. |
| Suboptimal Reaction pH | For reactions with NHS esters, the optimal pH is typically between 7.2 and 8.5.[3] At lower pH, the amine groups are protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester is accelerated. Perform small-scale reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to determine the optimal condition for your specific system. |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[3] Add the NHS ester solution to the reaction buffer containing your biomolecule and the this compound. Minimize the reaction time as much as possible while still allowing for sufficient conjugation. |
| Presence of Competing Amines in Buffer | Ensure your reaction buffer is free of primary amines. Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your biomolecule is in a buffer containing Tris or glycine, perform a buffer exchange using dialysis or a desalting column before starting the conjugation. |
Problem 2: Protein Aggregation and Precipitation
| Possible Cause | Recommended Solution |
| Intermolecular Cross-linking | Control the extent of cross-linking by adjusting the molar ratio of the linker to the protein. A higher excess of the diamino-PEG linker can favor the formation of mono-PEGylated products over cross-linked aggregates. Also, consider performing the reaction at a lower protein concentration (e.g., 1-2 mg/mL) to reduce the proximity of protein molecules. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can affect protein stability. Screen a range of pH values and salt concentrations to find conditions that maintain the stability of your protein during the conjugation reaction. The addition of stabilizing excipients like sucrose or arginine can also help prevent aggregation. |
| Reaction Temperature | Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce the propensity for aggregation. |
Quantitative Data Summary
Optimizing the molar ratio of reactants is crucial for controlling the product distribution. The following table provides a hypothetical representation of how the product distribution might change with varying molar ratios of this compound to a protein with a single reactive site, aiming for mono-PEGylation. Actual results will vary depending on the specific biomolecule and reaction conditions.
| Molar Ratio (this compound : Protein) | Expected Mono-PEGylated Protein Yield (%) | Expected Di-PEGylated (Cross-linked) Protein Yield (%) | Expected Unreacted Protein (%) |
| 1:1 | 30-40 | 10-20 | 40-60 |
| 5:1 | 60-70 | 5-10 | 20-30 |
| 10:1 | 80-90 | <5 | <10 |
| 20:1 | >90 | <2 | <8 |
Note: This table is illustrative. Empirical optimization is necessary for each specific application.
Experimental Protocols
Protocol 1: Controlled Mono-PEGylation of a Protein with an NHS Ester
This protocol aims to favor the formation of a mono-PEGylated protein by using a molar excess of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5)
-
This compound
-
NHS ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Dissolve the this compound in the same reaction buffer to a stock concentration of 10-20 mM.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Setup:
-
In a reaction tube, add the protein solution.
-
Add the this compound solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). Mix gently.
-
Slowly add the NHS ester solution to the protein/PEG mixture while gently vortexing. A common starting point is a 1.5 to 3-fold molar excess of the NHS ester over the this compound. The final concentration of the organic solvent should not exceed 10%.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the mono-PEGylated protein from the reaction mixture using an appropriate chromatography method. Size-exclusion chromatography (SEC) can separate the larger PEGylated protein from the smaller unreacted PEG linker and NHS byproduct. Ion-exchange chromatography (IEX) can be used to separate proteins based on the change in charge after PEGylation.
-
Characterization: Analyze the purified product using SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein. Further characterization can be performed using mass spectrometry to confirm the identity and purity of the conjugate.
Protocol 2: Cross-linking of Two Proteins using this compound and an NHS-ester Crosslinker
This protocol describes a two-step approach to cross-link two different proteins (Protein A and Protein B).
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., HEPES, pH 7.5)
-
This compound
-
Homobifunctional NHS-ester crosslinker (e.g., BS(PEG)n)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., SEC)
Procedure:
-
Step 1: Reaction of Protein A with the NHS-ester crosslinker.
-
Dissolve Protein A in the reaction buffer at 1-2 mg/mL.
-
Prepare a stock solution of the NHS-ester crosslinker in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the crosslinker to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Step 2: Reaction of the activated Protein A with this compound and Protein B.
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To the solution of activated Protein A, add this compound at a molar ratio of 1:1 to Protein A.
-
Immediately add Protein B at a molar ratio of 1:1 to Protein A.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Purification and Analysis: Purify the cross-linked product using SEC to separate the larger cross-linked complex from unreacted proteins. Analyze the fractions by SDS-PAGE under reducing and non-reducing conditions to confirm cross-linking.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low bioconjugation yield.
Reaction Scheme for Controlled Mono-PEGylation
Caption: Reaction scheme for achieving mono-PEGylation using excess this compound.
References
Technical Support Center: Controlling the Degree of PEGylation with Amino-PEG23-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG23-amine for PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a homobifunctional, monodisperse PEG linker with primary amine groups at both ends of a 23-unit polyethylene glycol chain.[1][2] These terminal amine groups can react with various functional groups on a protein, most commonly carboxylic acid groups (e.g., on aspartic and glutamic acid residues) or activated esters like N-hydroxysuccinimide (NHS) esters.[1][3] The reaction with carboxylic acids typically requires an activating agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond.[4]
Q2: What are the main challenges in controlling the degree of PEGylation with a bifunctional reagent like this compound?
The primary challenge with a homobifunctional reagent is the potential for cross-linking between protein molecules, which can lead to aggregation and precipitation. Achieving a specific degree of PEGylation (e.g., mono-PEGylation vs. multi-PEGylation) can also be difficult due to the presence of multiple potential reaction sites on the protein surface. Factors such as reaction pH, molar ratio of PEG to protein, temperature, and reaction time must be carefully controlled to achieve the desired outcome.
Q3: How does pH affect the PEGylation reaction with this compound?
The pH of the reaction buffer is a critical parameter. When coupling this compound to carboxylic acid groups using EDC chemistry, the activation of the carboxyl group is most efficient under acidic conditions (pH 4.5-5.5). However, the subsequent reaction with the amine group of the PEG is more efficient at a slightly higher pH (around 7.0-7.5). For reactions involving NHS-activated PEGs with primary amines, a pH range of 7-9 is generally optimal. Controlling the pH can also help to selectively target specific amino acid residues. For instance, to favor N-terminal amine modification over lysine residues, the reaction can be carried out under slightly acidic conditions (pH < 7).
Q4: What is the recommended molar ratio of this compound to protein?
The molar ratio of the PEG reagent to the protein directly influences the degree of PEGylation. A higher molar excess of this compound will generally result in a higher degree of PEGylation. However, an excessively high ratio can also increase the risk of protein cross-linking and the formation of multi-PEGylated species. A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein, but this should be optimized for each specific protein and desired outcome.
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
If you are observing a low yield of PEGylated product, consider the following potential causes and solutions:
| Possible Cause | Recommended Solution |
| Inefficient activation of carboxylic acid groups (if using EDC chemistry). | Verify the activity of your EDC reagent. Use freshly prepared EDC solution. Ensure the activation step is performed at the optimal pH (4.5-5.5). |
| Hydrolysis of activated esters (if pre-activating the protein). | Use freshly prepared activated protein. Perform the reaction promptly after the activation step. |
| Incorrect reaction pH. | Verify and adjust the pH of your reaction buffer to the optimal range for your specific coupling chemistry. For EDC coupling, consider a two-step process where activation is at pH 4.5-5.5, followed by adjusting the pH to 7.0-7.5 for the reaction with this compound. |
| Inaccessible target functional groups on the protein. | The target carboxylic acid or other functional groups may be buried within the protein's structure. Consider using a denaturant, if your protein can be refolded, or trying a different PEGylation strategy targeting more accessible residues. |
| Degradation of this compound. | Store this compound at -20°C and protect it from moisture. Allow the reagent to warm to room temperature before opening the vial to prevent condensation. |
Issue 2: Protein Aggregation and Precipitation
Protein aggregation is a common issue when using bifunctional crosslinkers.
| Possible Cause | Recommended Solution |
| Intermolecular cross-linking caused by the bifunctional this compound. | Decrease the molar ratio of this compound to the protein. A lower PEG concentration can reduce the probability of one PEG molecule bridging two protein molecules. |
| High protein concentration. | Reduce the concentration of the protein in the reaction mixture. |
| Protein instability under the chosen reaction conditions (pH, temperature). | Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer systems to find one that enhances the stability of your protein. |
| Suboptimal rate of addition of the PEG reagent. | Add the this compound solution to the protein solution slowly and with gentle mixing. This can help to favor intramolecular modifications over intermolecular cross-linking. |
Issue 3: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
Controlling the precise number of PEG molecules attached to each protein can be challenging.
| Possible Cause | Recommended Solution |
| Molar ratio of this compound to protein is too high. | Systematically decrease the molar ratio of the PEG reagent to the protein to find the optimal balance for achieving the desired degree of PEGylation. |
| Multiple reactive sites on the protein with similar accessibility and reactivity. | Modify the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity if applicable to your target). If a single, specific attachment point is required, consider site-directed mutagenesis to remove competing reactive sites. |
| Reaction time is too long. | Monitor the reaction over time by taking aliquots at different time points and analyzing the degree of PEGylation. This will help determine the optimal reaction duration to achieve the desired product distribution. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound using EDC/NHS Chemistry
This protocol provides a general guideline. Optimization of reaction conditions is recommended for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer for activation, phosphate buffer for coupling)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine, glycine, or Tris buffer)
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Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as MES or phosphate buffer. Tris or glycine buffers should be avoided as they will compete in the reaction.
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening.
-
Prepare a stock solution of this compound in a dry, water-miscible solvent like DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the activation buffer (e.g., MES, pH 4.5-5.5).
-
-
Activation of Protein Carboxyl Groups:
-
To the protein solution, add the EDC and NHS/Sulfo-NHS solutions. A typical molar excess is 2-10 fold for each reagent over the protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
PEGylation Reaction:
-
Add the this compound stock solution to the activated protein solution to achieve the desired molar ratio (e.g., 5-20 fold molar excess).
-
If necessary, adjust the pH of the reaction mixture to 7.0-7.5 to facilitate the reaction with the amine.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may vary.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to consume any unreacted activated esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG, while ion-exchange chromatography (IEX) can be used to separate different PEGylated species (mono-, di-, etc.).
-
-
Analysis:
-
Analyze the purified product to determine the degree of PEGylation. Common methods include SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein, and mass spectrometry (e.g., MALDI-TOF or LC-MS) for a more precise determination.
-
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Troubleshooting logic for common PEGylation issues.
References
Technical Support Center: Stability of Amino-PEG23-amine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Amino-PEG23-amine in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound, being a diamino-terminated polyethylene glycol, is generally soluble and can be used in aqueous buffers.[1] The ether linkages in the PEG backbone are chemically stable and do not typically hydrolyze under standard aqueous conditions.[2] However, the overall stability in an aqueous solution is influenced by several factors, including pH, temperature, presence of oxygen, and exposure to light.[3][4] The primary concern for PEG derivatives is oxidative degradation.[2]
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The main degradation pathway for the polyethylene glycol (PEG) backbone in the presence of oxygen is oxidative degradation. This process can be initiated by factors like heat, light, and transition metal ions. It involves the formation of radicals on the polymer chain, which can lead to chain scission and the formation of impurities such as aldehydes and carboxylic acids. While the amine end groups are generally stable, the overall integrity of the molecule can be compromised by the degradation of the PEG chain.
Q3: How should I store aqueous solutions of this compound?
A3: For short-term storage (days to weeks), aqueous solutions should be kept at 2-8°C in the dark. For longer-term storage, it is recommended to store aliquots at -20°C or below to minimize degradation. To prevent oxidative damage, it is best practice to use deoxygenated buffers and store the solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the optimal pH range for working with this compound in aqueous solutions?
A4: The stability of the PEG backbone itself is not highly dependent on pH within a neutral to moderately acidic or basic range. However, the reactivity of the terminal amine groups is pH-dependent. For conjugation reactions with NHS esters, a pH range of 7-9 is typically recommended to ensure the primary amines are deprotonated and thus nucleophilic. For general handling and storage in solution, a slightly acidic to neutral pH (around 5-7) is advisable to maintain the stability of the amine groups and minimize oxidative degradation.
Troubleshooting Guide
Q5: I am observing low yields in my conjugation reaction. Could this be related to the stability of this compound?
A5: While this compound itself is relatively stable, low conjugation yields are often due to the degradation of the other reactive partner (e.g., an NHS ester) or suboptimal reaction conditions. However, if the this compound solution has been stored improperly (e.g., exposed to oxygen, light, or high temperatures for extended periods), degradation of the PEG chain could potentially affect the reaction. It is also crucial to ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry.
Q6: My final product shows unexpected impurities when analyzed by HPLC or mass spectrometry. What could be the cause?
A6: The presence of unexpected impurities could be a sign of oxidative degradation of the this compound. This is more likely if the aqueous solution was not handled under inert gas or was exposed to heat or light. Trace metal ion contamination can also catalyze oxidation. Ensure you are using high-purity water and buffers, and consider adding a chelating agent like EDTA to sequester any contaminating metal ions.
Q7: I am observing aggregation of my protein after conjugation with this compound. What could be the issue?
A7: While PEGylation is generally intended to reduce aggregation, improper reaction conditions can lead to this issue. If the conjugation reaction is too aggressive (e.g., high pH or temperature), it could denature the protein. Additionally, if the this compound has degraded, the resulting impurities might contribute to protein instability. It is also possible that cross-linking between protein molecules is occurring if the stoichiometry of the reactants is not well-controlled.
Quantitative Data Summary
The following tables summarize key factors influencing the stability of this compound in aqueous solutions and provide recommended storage conditions.
Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate oxidative degradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term). |
| pH | Extremes in pH can affect the protonation state of the amine groups and may influence degradation rates. | Maintain a pH between 5 and 7 for storage. For reactions, use the optimal pH for the specific chemistry. |
| Oxygen | Oxygen is a key component in the oxidative degradation of the PEG backbone. | Use deoxygenated buffers and purge solutions with an inert gas like nitrogen or argon. |
| Light | Exposure to light, especially UV light, can initiate radical formation and lead to degradation. | Store solutions in the dark or in amber vials. |
| Metal Ions | Transition metal ions (e.g., iron) can catalyze oxidative degradation. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Conditions | Shelf Life |
| Solid | -20°C | Inert gas (Nitrogen or Argon) | In the dark | >2 years (if stored properly) |
| Aqueous Solution (Short-term) | 2-8°C | Inert gas recommended | In the dark | Days to weeks |
| Aqueous Solution (Long-term) | -20°C or -80°C | Inert gas | In the dark | Months |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution via HPLC
This protocol outlines a general method for assessing the stability of this compound under specific aqueous conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a high-purity, degassed aqueous buffer at a known concentration.
-
Divide the stock solution into several aliquots in amber vials.
-
Expose each aliquot to a different stress condition (e.g., elevated temperature, different pH, exposure to air vs. inert gas). Include a control sample stored under ideal conditions (-20°C, inert atmosphere).
-
-
Incubation:
-
Incubate the samples for a defined period (e.g., 1, 3, 7, and 14 days).
-
-
Sample Analysis:
-
At each time point, take a sample from each aliquot.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometry (MS) or charged aerosol detector (CAD) as PEGs lack a strong UV chromophore.
-
A Size-Exclusion Chromatography (SEC) column can be used to monitor for changes in molecular weight distribution, which would indicate chain scission.
-
A Reverse-Phase (RP-HPLC) method can be used to separate and identify potential low molecular weight degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Quantify the percentage of remaining this compound at each time point under each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Proposed oxidative degradation pathway for the PEG backbone.
References
Technical Support Center: Purification of PEGylated Molecules
Topic: Removing Unreacted Amino-PEG23-amine from a Reaction Mixture
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound leverage differences in size and charge between the PEG reagent and the larger, conjugated product. These techniques include Size Exclusion Chromatography (SEC), Dialysis/Ultrafiltration, and Ion Exchange Chromatography (IEX).[][2][3] The choice of method depends on the specific properties of the product molecule.
Q2: How do I choose the most suitable purification method for my experiment?
A2: The selection of a purification method hinges on several factors, including the molecular weight and charge of your target molecule.
-
Size Exclusion Chromatography (SEC) is ideal when there is a significant size difference between your product and the this compound (MW ~1.1 kDa).[][]
-
Dialysis is a gentle method suitable for removing small molecules from much larger ones, but it can be time-consuming.
-
Ion Exchange Chromatography (IEX) is effective if your product has a different net charge than the positively charged this compound (at neutral or acidic pH).
Q3: Can I use reverse-phase chromatography to remove this compound?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used, particularly for purifying peptides and small molecules. However, the primary amine group on the PEG reagent can lead to peak tailing on silica-based columns.
Q4: Why might dialysis be inefficient for my purification?
A4: Dialysis relies on a significant size difference between the molecules to be separated. If your product's molecular weight is too close to the membrane's molecular weight cutoff (MWCO), you risk losing your product. Additionally, the process can be slow, and multiple buffer changes are often required for complete removal.
Method Selection and Comparison
The following table provides a summary of the recommended purification methods to assist in selecting the most appropriate technique for your needs.
| Method | Principle | Pros | Cons | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius) | High resolution, reproducible, can be automated. | Requires specialized equipment, potential for sample dilution. | Products significantly larger than ~1.1 kDa. |
| Dialysis / Ultrafiltration | Separation based on selective diffusion through a semi-permeable membrane | Gentle on samples, simple setup, cost-effective. | Time-consuming, risk of product loss if MWCO is not optimal, may not achieve 100% purity. | Large proteins or macromolecules where time is not a critical factor. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge | High capacity, high resolution, can separate molecules with similar sizes but different charges. | Requires method development (buffer pH, salt concentration), product must have a different charge than the PEG-amine. | Products with a net charge different from the positively charged this compound. |
Troubleshooting Guide
Problem: Poor Separation with Size Exclusion Chromatography (SEC)
| Possible Cause | Recommended Solution |
| Inappropriate Column Choice | For removing a small molecule like this compound (~1.1 kDa) from a larger product, select a column with a fractionation range appropriate for the size of your molecules. For example, a column designed for separating peptides and small proteins would be suitable. |
| Sample Overloading | The sample volume should ideally be between 1-5% of the total column volume to ensure optimal resolution. Exceeding this can lead to broad peaks and poor separation. |
| Non-specific Interactions | The amine group on the PEG may interact with the column matrix. Consider adjusting the ionic strength or pH of the mobile phase to minimize these interactions. |
Problem: Residual PEG-Amine After Dialysis
| Possible Cause | Recommended Solution |
| Incorrect Membrane MWCO | To retain your product while allowing the ~1.1 kDa this compound to pass through, choose a membrane with an MWCO that is significantly smaller than your product but larger than the PEG-amine. For example, if your product is >30 kDa, a 3.5 kDa or 5 kDa MWCO membrane should be effective. |
| Insufficient Dialysis Time or Buffer Volume | Dialysis is a diffusion-driven process. For efficient removal, dialyze against a large volume of buffer (at least 200-500 times the sample volume) and perform at least three buffer changes over 24-48 hours. |
| Non-specific Binding | The PEG-amine may be non-specifically binding to your product. Try altering the pH or ionic strength of the dialysis buffer to disrupt these interactions. |
Problem: Low Recovery or Poor Separation with Ion Exchange Chromatography (IEX)
| Possible Cause | Recommended Solution |
| Incorrect Resin Choice | Since this compound is positively charged at neutral or acidic pH, a cation exchange resin (e.g., SP Sepharose) is typically used. Your product should ideally have a different charge to allow for separation. |
| Inappropriate Buffer Conditions | The binding and elution of your product and the PEG-amine are highly dependent on the pH and salt concentration of the buffers. Optimize the pH to ensure differential binding. A salt gradient (e.g., 0-1 M NaCl) is commonly used for elution. |
| Product Precipitation | Your product may be precipitating on the column. Ensure your product is soluble in the binding and elution buffers. Adjusting the pH or adding non-ionic detergents may be necessary. |
Experimental Protocols
Size Exclusion Chromatography (SEC)
This protocol is designed for the separation of a PEGylated protein from unreacted this compound.
Materials:
-
SEC column (e.g., Superdex 75 or similar, with an appropriate fractionation range)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Sample: Reaction mixture containing the PEGylated product and unreacted this compound
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5 mL/min).
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject a small volume of the prepared sample onto the column. The volume should not exceed 5% of the column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the sample elutes from the column. The larger PEGylated product will elute first, followed by the smaller unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified product.
Dialysis
This protocol is suitable for removing unreacted this compound from a significantly larger protein product.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Dialysis Buffer: A large volume of a buffer suitable for your protein (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.
-
Dialysis: Place the sealed dialysis tubing/cassette into the container with the dialysis buffer. The buffer volume should be at least 200 times the sample volume. Stir the buffer gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer and repeat the process at least two more times. For optimal results, an overnight dialysis step is recommended.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now purified from the unreacted this compound.
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Experimental Workflow: Size Exclusion Chromatography (SEC)
Caption: Workflow for purification using SEC.
Experimental Workflow: Dialysis
Caption: Workflow for purification using dialysis.
References
optimizing molar ratio of Amino-PEG23-amine to protein for conjugation
Welcome to the Technical Support Center for Protein Conjugation. This guide provides detailed information, troubleshooting advice, and protocols for optimizing the molar ratio of Amino-PEG23-amine to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of Amino-PEG-amine to protein?
A1: The optimal molar ratio is highly dependent on the specific protein and the number of available primary amines (N-terminus and lysine residues).[1] It is recommended to start with an empirical approach, testing a range of molar excess ratios of PEG to protein. A common starting point is a 5:1 to 20:1 molar ratio of PEG to protein.[1][2]
Q2: Which functional groups on the protein does this compound react with?
A2: this compound contains primary amine groups at both ends. To conjugate it to a protein, these amine groups must be activated or reacted with a suitable crosslinker. If you are using a homobifunctional crosslinker like an NHS ester to first activate the protein's carboxyl groups (aspartic acid, glutamic acid, C-terminus), the PEG's amine groups will then react with the activated esters. Conversely, if the PEG is pre-activated (e.g., as PEG-NHS ester), it will primarily react with primary amino groups on the protein, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus.[3][4]
Q3: What is the optimal pH for amine-reactive PEG conjugation?
A3: For conjugations involving NHS esters reacting with primary amines, a pH range of 7.0 to 9.0 is generally recommended. A common choice is a pH of 7.0-7.5, which provides a good balance between efficient acylation of the primary amines and minimizing the hydrolysis of the NHS ester. At higher pH values (e.g., 9.0), the reaction proceeds much faster, but the rate of NHS-ester hydrolysis also increases significantly. It's crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for the PEG reagent. Phosphate-buffered saline (PBS) or HEPES are suitable choices.
Q4: How can I analyze the results of my conjugation reaction?
A4: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common and accessible method to analyze the outcome of a PEGylation reaction. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel. This results in a visible band shift, with PEGylated proteins appearing at a higher apparent molecular weight than the unmodified protein. However, PEG-SDS interactions can sometimes cause bands to appear smeared or broadened. For more quantitative and higher resolution analysis, techniques like Size-Exclusion Chromatography (SEC-HPLC) can be used.
Troubleshooting Guide
Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | The molar excess of the PEG reagent may be too low. Increase the PEG:protein molar ratio systematically (e.g., 10:1, 20:1, 50:1) in small-scale trial reactions to find the optimal concentration that drives the reaction forward without causing aggregation. |
| Incorrect pH | The reaction pH is critical. For NHS-ester chemistry, ensure the pH is between 7.0 and 8.5 for efficient conjugation to lysine residues. If targeting the N-terminus specifically, a lower pH (below 7) can sometimes provide higher selectivity. Verify the pH of your buffer immediately before starting the reaction. |
| Inactive PEG Reagent | NHS esters are moisture-sensitive and can hydrolyze over time, becoming non-reactive. Ensure your PEG reagent is stored properly under desiccated conditions. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. It is best to dissolve the NHS-activated PEG immediately before use and discard any unused solution. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the activated PEG. Exchange the protein into an amine-free buffer like PBS or HEPES before the reaction. |
| Steric Hindrance | The primary amines on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the PEG reagent. |
Protein Aggregation During Conjugation
| Potential Cause | Recommended Solution |
| Intermolecular Cross-linking | Since this compound is a homobifunctional linker, it can cross-link multiple protein molecules, leading to aggregation. To minimize this, work with lower protein concentrations and consider a slower, more controlled addition of the crosslinking agent to the protein solution. |
| High Protein Concentration | High concentrations bring protein molecules into close proximity, increasing the chance of intermolecular cross-linking and aggregation. Try reducing the protein concentration in the reaction mixture. |
| Excessive PEG Molar Ratio | A very high molar excess of PEG can sometimes lead to aggregation. Optimize the molar ratio to use the minimum amount of PEG required to achieve the desired degree of conjugation. |
| Suboptimal Reaction Conditions | Unfavorable pH or temperature can destabilize the protein, exposing hydrophobic regions and promoting aggregation. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking. |
| Presence of Pre-existing Aggregates | If the initial protein sample contains aggregates, they can act as seeds for further aggregation. Ensure the starting protein solution is monomeric and free of aggregates by using techniques like size-exclusion chromatography or dynamic light scattering before starting the conjugation. |
Experimental Protocols
Protocol 1: Screening for Optimal PEG-to-Protein Molar Ratio
This protocol outlines a method for testing different molar ratios to determine the optimal conditions for your specific protein.
Materials:
-
Protein stock solution (e.g., 5 mg/mL in PBS, pH 7.4)
-
This compound
-
Amine-reactive crosslinker (e.g., BS3 or EDC/Sulfo-NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare Protein: Ensure your protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange.
-
Set up Reactions: In separate microcentrifuge tubes, set up a series of reactions. For a 50 µL final reaction volume, add a constant amount of protein.
-
Prepare PEG Solutions: Calculate the amount of the PEG reagent needed to achieve the desired molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 PEG:protein). If using a two-step process with EDC/NHS, activate the protein first according to the manufacturer's protocol before adding the Amino-PEG-amine. If using a direct amine-reactive PEG (like PEG-NHS), prepare fresh solutions in a dry, water-miscible solvent like DMSO.
-
Initiate Reaction: Add the calculated volume of the appropriate PEG solution to each corresponding tube.
-
Incubate: Allow the reaction to proceed at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quench Reaction: Stop the reaction by adding the quenching buffer (e.g., 5 µL of 1 M Tris-HCl) to consume any unreacted PEG reagent. Incubate for 15 minutes.
-
Analyze Results: Analyze a sample from each reaction, including a negative control (protein only), by SDS-PAGE to observe the band shifts indicating the degree of PEGylation. The optimal ratio will show a significant shift to the desired PEGylated form with minimal unreacted protein and minimal high-molecular-weight aggregates.
Protocol 2: Characterization by SDS-PAGE
Procedure:
-
Sample Preparation: Mix your quenched reaction sample with an equal volume of 2X Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-20% gradient gel). Include a lane for your unmodified protein control and a molecular weight marker.
-
Run the Gel: Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.
-
Interpretation: Compare the lanes for each molar ratio to the unmodified protein control. An increase in apparent molecular weight indicates successful PEGylation. The presence of multiple bands above the native protein suggests different degrees of PEGylation (mono-, di-, etc.). Smearing or bands stuck in the wells may indicate aggregation.
Visual Workflows
Caption: Experimental workflow for optimizing PEG:protein molar ratio.
Caption: Troubleshooting logic for low PEGylation efficiency.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming Amino-PEG23-amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of bifunctional linkers like Amino-PEG23-amine to proteins, peptides, or other molecules is a critical step in the development of advanced therapeutics and research reagents. Confirmation of this covalent linkage is paramount to ensure the desired stoichiometry, purity, and ultimately, the efficacy and safety of the final product. This guide provides an objective comparison of key analytical techniques used to verify this compound conjugation, complete with experimental data and detailed protocols.
Comparison of Key Analytical Techniques
A multi-faceted approach employing orthogonal analytical techniques is often necessary for the comprehensive characterization of PEGylated molecules.[1] The choice of technique depends on the specific information required, from initial confirmation of mass increase to detailed structural elucidation and quantification.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Confirms the mass increase corresponding to the addition of this compound (MW ~1073.3 Da).[2] - Determines the degree of PEGylation (number of PEG chains attached).[3] - Can identify conjugation sites with tandem MS (MS/MS). | - High accuracy and sensitivity.[3] - Provides definitive mass confirmation. - Applicable to a wide range of molecules. | - Spectra can be complex with heterogeneous samples. - May require specialized equipment and expertise for data interpretation. |
| NMR Spectroscopy (¹H NMR) | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | - Confirms the presence of the PEG backbone through its characteristic repeating ethylene glycol unit signal (~3.6-3.7 ppm).[1] - Allows for the quantification of the degree of PEGylation by comparing the integral of the PEG signal to that of a known standard or a specific protein signal. | - Non-destructive. - Provides quantitative information on the degree of PEGylation. - Can offer insights into the overall structure of the conjugate. | - Lower sensitivity compared to MS. - Can be challenging for very large or complex molecules. - Requires relatively high sample concentrations. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | - Confirms the presence of the PEG backbone via its characteristic C-O-C ether stretch (~1100 cm⁻¹). - Can indicate the formation of an amide bond (~1650 cm⁻¹) if the conjugation chemistry involves this linkage. | - Rapid and relatively inexpensive. - Provides information about the chemical bonds present. | - Provides structural information at the functional group level, not the whole molecule. - Can be difficult to interpret overlapping peaks in complex mixtures. |
| SEC-MALS | Separates molecules based on their hydrodynamic volume (SEC) and then measures the light scattered by the molecules to determine their absolute molar mass (MALS). | - Determines the molar mass of the conjugate, free protein, and free PEG. - Assesses the degree of conjugation and the heterogeneity of the sample. - Can detect the presence of aggregates. | - Provides absolute molar mass without the need for column calibration. - Delivers information on size, conformation, and aggregation. | - Requires specialized instrumentation. - The accuracy depends on the accurate determination of the refractive index increment (dn/dc) for both the protein and the PEG. |
Experimental Workflow for Conjugation Confirmation
The following diagram illustrates a typical workflow for the analytical confirmation of this compound conjugation.
Detailed Experimental Protocols
Mass Spectrometry: MALDI-TOF for PEGylated Peptides
Principle: This protocol provides a general method for confirming the mass of a peptide after conjugation with this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
Materials:
-
PEGylated peptide sample
-
Non-PEGylated peptide control
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] at 10 mg/mL in 50:50 acetonitrile:0.1% trifluoroacetic acid)
-
Cationizing agent (optional, e.g., NaCl) for improved PEG ionization
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the PEGylated and non-PEGylated peptide samples in a suitable solvent (e.g., 50% acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Matrix and Sample Spotting: Mix the sample solution with the matrix solution in a 1:1 ratio. If using a cationizing agent, it can be pre-mixed with the matrix. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive ion reflector mode. The instrument settings (e.g., laser intensity) should be optimized for the mass range of the expected conjugate.
-
Data Interpretation: Compare the mass spectrum of the PEGylated peptide to the non-PEGylated control. A successful conjugation will show a mass shift corresponding to the mass of the this compound linker (~1073.3 Da) or multiples thereof, depending on the degree of PEGylation. The presence of the unconjugated peptide peak in the PEGylated sample indicates an incomplete reaction.
¹H NMR Spectroscopy for Determining Degree of PEGylation
Principle: This protocol outlines a method to quantify the average number of this compound chains attached to a protein using proton NMR.
Materials:
-
Lyophilized PEGylated protein
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., dimethyl sulfoxide - DMSO)
-
NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the lyophilized PEGylated protein and dissolve it in a known volume of D₂O. Add a known concentration of an internal standard.
-
NMR Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Integration: Process the spectrum (phasing, baseline correction). Integrate the characteristic sharp singlet of the PEG repeating ethylene glycol units (around 3.6-3.7 ppm). Integrate the signal of the internal standard. Also, integrate a well-resolved signal from the protein that corresponds to a known number of protons.
-
Calculation of Degree of PEGylation (DP): DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:
-
I_PEG = Integral of the PEG signal
-
N_PEG = Number of protons per repeating ethylene glycol unit (4 for -CH₂-CH₂-O-)
-
I_Protein = Integral of a specific protein signal
-
N_Protein = Number of protons corresponding to the integrated protein signal
-
FTIR Spectroscopy for Confirmation of Conjugation
Principle: This method is used to identify the presence of the PEG chain in the conjugate and potentially the formation of a new chemical bond.
Materials:
-
Lyophilized PEGylated sample
-
Lyophilized unconjugated starting material
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR)
Procedure:
-
Sample Preparation: Place a small amount of the lyophilized powder of the PEGylated sample onto the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Background and Control Spectra: Collect a background spectrum of the empty sample holder. Also, collect a spectrum of the unconjugated starting material.
-
Data Interpretation: Compare the spectrum of the PEGylated sample to the unconjugated control. The presence of a strong, characteristic C-O-C ether stretching band around 1100 cm⁻¹ in the conjugate's spectrum, which is absent or less intense in the control, confirms the presence of the PEG chain. If an amide bond is formed during conjugation, the appearance or increased intensity of a peak around 1650 cm⁻¹ may be observed.
SEC-MALS for Molar Mass Determination
Principle: This protocol describes the use of Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering to determine the absolute molar mass and heterogeneity of the PEGylated product.
Materials:
-
PEGylated sample
-
SEC-MALS system (including an HPLC with an SEC column, a MALS detector, and a refractive index (RI) detector)
-
Mobile phase appropriate for the sample and column
Procedure:
-
System Setup and Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors (UV, MALS, and RI).
-
Sample Injection: Inject a known concentration of the PEGylated sample onto the SEC column.
-
Data Collection: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis: Use the appropriate software to analyze the data. The software will use the signals from the MALS and RI detectors, along with the known dn/dc values for the protein and PEG, to calculate the absolute molar mass of each species eluting from the column.
-
Interpretation: The analysis will provide the molar mass of the main conjugate peak, as well as any unconjugated protein, free PEG, or aggregates. This allows for the determination of the degree of conjugation and the overall purity of the sample.
Comparison with Alternative PEGylation Strategies
The choice of PEG linker and conjugation chemistry can significantly impact the properties of the final conjugate.
Linear vs. Branched PEG
While this compound is a linear PEG linker, branched PEG architectures are also commonly used.
-
Linear PEGs: Offer straightforward synthesis and characterization.
-
Branched PEGs: Can provide a greater hydrodynamic volume for a given molecular weight, which may lead to longer in vivo circulation times. They can also offer higher local PEG densities, potentially improving the shielding of the conjugated molecule from enzymatic degradation and immune recognition. However, branched PEGs can be more complex to synthesize and characterize.
Amine-Reactive Chemistries: NHS Esters vs. Aldehydes
This compound provides primary amine groups for conjugation. When conjugating to a primary amine on a target molecule, different reactive chemistries can be employed on the PEG linker.
-
N-Hydroxysuccinimide (NHS) Esters: This is a very common method for reacting with primary amines on proteins (e.g., lysine residues, N-terminus) to form stable amide bonds. The reaction is efficient at physiological to slightly alkaline pH. However, it can lead to a heterogeneous mixture of products if multiple primary amines are available on the target molecule.
-
Aldehyde Chemistry: PEG-aldehydes can react with primary amines, often with a preference for the N-terminus at a slightly acidic pH, to form a Schiff base, which is then reduced to a stable secondary amine. This can allow for more site-specific PEGylation, resulting in a more homogeneous product with potentially better-preserved biological activity.
The selection of the appropriate analytical techniques and a thorough understanding of the alternative PEGylation strategies are crucial for the successful development of well-characterized and effective bioconjugates.
References
A Researcher's Guide to Mass Spectrometry Analysis of Amine-Labeled Peptides: A Comparative Look at Amino-PEG23-amine and Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and the characterization of therapeutic peptides, the selection of an appropriate labeling strategy is a critical step that influences experimental outcomes. This guide provides a comparative analysis of peptide labeling using Amino-PEG23-amine and contrasts its performance characteristics with established alternatives, namely isobaric labeling reagents (TMT and iTRAQ) and a simple non-isobaric labeling reagent (acetic anhydride). Supported by representative experimental data and detailed protocols, this guide aims to inform the selection of the most suitable labeling strategy for your research needs.
Performance Comparison of Amine-Reactive Labeling Reagents
The choice of a labeling reagent for quantitative mass spectrometry is dictated by several factors, including the desired level of multiplexing, the required quantitative accuracy, and the complexity of the sample. The following table summarizes the key performance metrics of this compound in comparison to Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and acetic anhydride.
| Feature | This compound | TMT/iTRAQ | Acetic Anhydride |
| Target Moiety | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Labeling Principle | Chemical (Non-isobaric) | Chemical (Isobaric) | Chemical (Non-isobaric) |
| Multiplexing Capacity | 1-plex (or 2-plex with isotopic versions) | Up to 18-plex (TMTpro) | 2-plex (light and heavy) |
| Quantification Level | MS1 | MS2/MS3 | MS1 |
| Labeling Efficiency | >95% | >99%[1] | >99%[2] |
| Sample Recovery | Good | Very Good | Excellent |
| Effect on Ionization | Can suppress ionization | Minimal | Can enhance ionization |
| Cost | Moderate | High | Low |
| Key Advantage | Introduces a long PEG spacer, potentially improving solubility of hydrophobic peptides. | High degree of multiplexing, enabling comparison of many samples in a single run.[3] | Simple, cost-effective method for 2-plex quantification.[2] |
| Key Disadvantage | Increases sample complexity at the MS1 level; potential for ion suppression. | "Ratio compression" can occur, underestimating quantitative differences.[4] | Limited to 2-plex quantification. |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable results in quantitative proteomics. Below are the experimental protocols for peptide labeling with this compound and the subsequent mass spectrometry analysis.
Protocol 1: Peptide Labeling with this compound
This protocol outlines the steps for labeling peptides with this compound.
Materials:
-
Peptide sample (lyophilized)
-
This compound
-
Labeling buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5
-
Quenching solution: 5% Hydroxylamine
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
C18 desalting spin columns
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide sample in 100 µL of labeling buffer.
-
Labeling Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of organic solvent like DMSO if necessary) to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Quenching: Add 5 µL of 5% hydroxylamine to the reaction mixture and incubate for 15 minutes at room temperature to quench the reaction.
-
Desalting: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions to remove excess labeling reagent and buffer salts.
-
Sample Drying: Dry the desalted, labeled peptide sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried, labeled peptides in Solvent A for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Labeled Peptides
This protocol describes the liquid chromatography and mass spectrometry parameters for the analysis of peptides labeled with this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-40% B over 60 minutes
-
Flow Rate: 300 µL/min
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320°C
-
Scan Range (MS1): 350-2000 m/z
-
Resolution (MS1): 60,000
-
Data-Dependent Acquisition (DDA): Top 20 most intense ions selected for MS/MS
-
Fragmentation: Higher-energy collisional dissociation (HCD)
-
Resolution (MS2): 15,000
-
Isolation Window: 1.6 m/z
-
Dynamic Exclusion: 30 seconds
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for peptide labeling and mass spectrometry analysis.
Caption: Workflow for peptide labeling with this compound and subsequent mass spectrometry analysis.
Caption: Data acquisition workflow for non-isobaric labeled peptides using a data-dependent acquisition strategy.
Concluding Remarks
The choice of labeling reagent is a critical decision in the design of quantitative proteomics experiments. This compound offers a unique approach by introducing a long, hydrophilic spacer to peptides, which may be advantageous for the analysis of hydrophobic peptides. However, this comes at the cost of increased sample complexity at the MS1 level and a lack of multiplexing capabilities compared to isobaric tagging reagents like TMT and iTRAQ. For studies requiring high-throughput analysis of multiple samples, isobaric tags are the preferred choice. For simple, cost-effective 2-plex quantification, acetic anhydride labeling presents a viable alternative. Ultimately, the optimal labeling strategy depends on the specific goals of the experiment, the nature of the samples, and the available instrumentation. This guide provides the foundational knowledge and protocols to make an informed decision and to successfully implement amine-reactive labeling strategies in your mass spectrometry-based research.
References
- 1. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spacers: A Comparative Guide to Amino-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic or diagnostic agent. Among the most versatile tools in this field are amino-polyethylene glycol (PEG) linkers, which offer a hydrophilic and biocompatible spacer between two molecules. This guide provides an objective comparison of different lengths of amino-PEG linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The covalent attachment of a PEG chain, or PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules.[1][2] The length of the PEG chain is a crucial parameter, dictating the physicochemical and biological characteristics of the resulting conjugate.[1] Generally, longer PEG chains increase the hydrodynamic size of the molecule, which can prolong its circulation half-life and reduce immunogenicity.[1] However, this can sometimes lead to decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous when minimizing steric hindrance is critical.
The Impact of PEG Linker Length: A Data-Driven Comparison
The selection of an appropriate PEG linker length is often a balance between optimizing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, illustrating the impact of different amino-PEG linker lengths on key performance metrics.
| Table 1: Influence of PEG Linker Length on Pharmacokinetics | |||
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Antibody (Trastuzumab) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | |
| Prostate-Specific Membrane Antigen Inhibitors | PEG4 and PEG8 | Significantly decreased renal uptake compared to non-PEGylated counterparts |
| Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy | |||
| Molecule Type | PEG Linker Length | Key Efficacy Finding | Reference |
| Antibody-Drug Conjugate (ADC) | 8, 12, and 24 PEG units | Significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with 2 and 4 PEG units. | |
| Folate-Linked Liposomes | 2 kDa, 5 kDa, 10 kDa | In vivo tumor accumulation significantly increased with increasing PEG-linker length. The 10 kDa linker group showed a >40% reduction in tumor size compared to the 2 kDa and 5 kDa groups. | |
| Antibody-Based Nanocarrier | 0.65 kDa, 2 kDa, 5 kDa | Shorter PEG length (0.65 kDa) showed the best targeting of dendritic cell lines. | |
| Bombesin Analog | PEG2, PEG3, PEG4, PEG6 | Minor influence on biodistribution, with PEG3 showing slightly lower liver uptake. |
Visualizing the Concepts in Bioconjugation
To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments in bioconjugation with amino-PEG linkers.
Protocol 1: Amine-Reactive Labeling of a Protein with an Amino-PEG-NHS Ester
This protocol outlines the general steps for conjugating an amino-PEG-NHS ester to a protein via its lysine residues.
Materials:
-
Protein of interest
-
Amino-PEG-NHS ester
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS)), pH 7.2-8.5
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Addition: Add the Amino-PEG-NHS ester to the protein solution. The molar excess of the PEG linker over the protein will depend on the desired degree of PEGylation and should be optimized (a common starting point is a 5-20 fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove excess, unreacted PEG linker and byproducts from the PEGylated protein using SEC or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation. Protein concentration can be determined using a BCA assay.
Protocol 2: In Vivo Pharmacokinetic Study
This protocol describes a typical procedure to evaluate the pharmacokinetic profile of a PEGylated bioconjugate.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing: Administer the PEGylated bioconjugate to the animal model, typically via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h) post-injection.
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.
-
Quantification: Measure the concentration of the bioconjugate in the plasma or serum samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Conclusion
The length of an amino-PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous in minimizing steric hindrance, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the desired properties of the bioconjugate, researchers can rationally design more effective and safer therapeutics and diagnostics.
References
A Head-to-Head Comparison: Amino-PEG23-amine vs. Heterobifunctional PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker not only connects the cytotoxic payload to the antibody but also profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. This guide provides an objective comparison between a homobifunctional linker, Amino-PEG23-amine, and the widely used class of heterobifunctional PEG linkers, supported by experimental data and detailed methodologies.
Executive Summary
The primary distinction between this compound and heterobifunctional PEG linkers lies in their reactivity and the resulting control over the conjugation process. This compound, a homobifunctional linker with two amine-reactive ends, typically leads to a heterogeneous mixture of ADC species due to its random conjugation to surface-exposed lysines on the antibody. In contrast, heterobifunctional linkers, which possess two different reactive groups, enable a more controlled, sequential conjugation process, resulting in a more homogeneous and well-defined final product with a higher yield of the desired conjugate.[1]
While both types of linkers leverage the benefits of polyethylene glycol (PEG) to improve hydrophilicity and pharmacokinetic profiles, the superior control offered by heterobifunctional linkers generally makes them the preferred choice for the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) and conjugation site is paramount for optimizing safety and efficacy.
Structural and Functional Differences
This compound is a monodisperse PEG linker with an amine group at each end.[] This homobifunctional nature means that both ends of the linker have the same reactivity, typically towards activated carboxylic acids (e.g., NHS esters) on the payload and antibody.
Heterobifunctional PEG linkers , on the other hand, possess two different terminal functional groups.[3] Common examples include NHS ester-PEG-maleimide, where the NHS ester reacts with amines (lysine residues on the antibody) and the maleimide reacts with thiols (cysteine residues on the antibody or a thiol-containing payload).[4] This orthogonality allows for a stepwise and controlled conjugation strategy.[1]
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. A critical component of this design is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of the efficacy of PROTACs with varying PEG linker lengths, supported by experimental data and detailed protocols to aid in the rational design and validation of novel protein degraders.
The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a loss of potency due to increased conformational flexibility and a higher entropic penalty upon binding.[3] Therefore, the empirical determination of the optimal linker length is a crucial step in PROTAC development.
Data Presentation: Comparative Efficacy of PROTACs
The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on the degradation efficiency of various target proteins. Degradation efficiency is primarily measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, and a higher Dmax indicates greater efficacy.
Table 1: Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC Name | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | JQ1 | 3 PEG units | 8 | >95 | H661 |
| 23 | >95 | H838 | ||||
| ARV-771 | VHL | BET inhibitor | PEG/Alkyl | <1 | Not Reported | 22Rv1 |
| Hypothetical Series | VHL | JQ1 | PEG3 | 55 | 85 | MV4-11 |
| PEG4 | 20 | 95 | MV4-11 | |||
| PEG5 | 15 | >98 | MV4-11 | |||
| PEG6 | 30 | 92 | MV4-11 |
Note: Data for the hypothetical series is synthesized from general trends reported in the literature to illustrate the concept of an optimal linker length. MZ1 is a well-characterized BRD4 degrader.
Table 2: Efficacy of TBK1-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| < 12 | VHL | Inactive | N/A |
| 21 | VHL | 3 | 96 |
| 29 | VHL | 292 | 76 |
Data from a study on TANK-Binding Kinase 1 (TBK1) degraders demonstrates a clear dependence on linker length for activity.
Table 3: Efficacy of ERα-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | E3 Ligase Ligand | Degradation Potency |
| 12 | VHL | Effective |
| 16 | VHL | More Potent |
A study on Estrogen Receptor α (ERα) degraders showed that a longer PEG linker resulted in significantly higher degradation potency.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for validating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of PROTACs with varying PEG linker lengths.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify target protein degradation in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of each PROTAC compound in cell culture medium.
-
Treat cells with varying concentrations of PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
Materials:
-
Cells expressing the target protein and the E3 ligase of interest
-
PROTAC compound and vehicle control
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase or target protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection of the target protein and E3 ligase
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC at a concentration known to be effective (e.g., 10x DC50) or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL or anti-CRBN) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (or vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between the PROTAC and its target protein or the E3 ligase.
Materials:
-
Purified target protein and E3 ligase
-
PROTAC compound
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein (e.g., target protein) and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and PROTAC solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe. The concentration of the PROTAC in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Perform a series of injections of the PROTAC solution into the protein solution while monitoring the heat change.
-
Perform a control titration by injecting the PROTAC solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
By systematically applying these experimental approaches, researchers can effectively validate the efficacy of PROTACs with varying PEG linker lengths, leading to the identification of optimal linker designs for potent and selective protein degradation.
References
A Researcher's Guide to the Quantification of Amine Groups on Functionalized Surfaces
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces with amine groups is a critical step in a vast array of applications, from the development of biosensors and microarrays to the immobilization of therapeutic molecules and the engineering of biocompatible materials. The density and accessibility of these surface amine groups directly influence the efficiency of subsequent conjugation reactions, and therefore, the overall performance and reliability of the final product. This guide provides an objective comparison of common analytical techniques for the quantification of amine groups on modified surfaces, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques for Amine Group Quantification
The selection of an appropriate quantification method is a critical decision that hinges on factors such as the nature of the substrate, the required sensitivity, the availability of instrumentation, and whether the total or only the accessible amine groups are of interest. A multi-method approach is often recommended for a comprehensive characterization of functionalized surfaces.[1][2]
Colorimetric Assays
Colorimetric assays are widely used due to their simplicity, low cost, and convenience for routine analysis.[1] These methods typically involve the reaction of a dye with the surface amine groups, followed by the spectrophotometric measurement of either the dye consumed or the dye eluted from the surface.
-
Orange II Assay: This assay is based on the ionic adsorption of the anionic dye, Orange II, to protonated primary amine groups on the surface. It is considered a reliable, easy, and inexpensive method.[3] It has been shown to be very sensitive and provides reliable quantification over a wide range of amino group surface densities (from approximately 5 to at least 200 pmol/mm²).
-
Ninhydrin Assay: The ninhydrin assay involves the reaction of ninhydrin with primary amines to produce a deep purple-colored product known as Ruhemann's purple, which can be quantified by UV-vis spectroscopy.
-
4-Nitrobenzaldehyde (4-NBA) Assay: This method involves the reaction of 4-NBA with surface amines to form an imine product, which can be subsequently cleaved and quantified.
Fluorescence Labeling Assays
Fluorescence-based methods offer higher sensitivity compared to colorimetric assays, making them suitable for surfaces with low amine densities.
-
Fluorescamine Assay: Fluorescamine is a fluorogenic reagent that reacts with primary amines to produce a highly fluorescent product. The unreacted fluorescamine is non-fluorescent, which simplifies the assay procedure.
-
Fmoc-Cl Assay: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is another fluorescent labeling agent used for the quantification of amino groups on solid-phase supports.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information from the top 5-10 nm of a surface. By analyzing the N 1s high-resolution spectrum, one can identify and quantify different nitrogen-containing species, including primary, secondary, and tertiary amines. To enhance specificity for primary amines, chemical derivatization with fluorine-containing reagents like 4-(trifluoromethyl)benzaldehyde (TFBA) is often employed. The fluorine signal is then used to quantify the primary amine groups.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is an extremely surface-sensitive technique (top 1-2 nm) that provides detailed elemental and molecular information about a surface. It can detect and image the lateral distribution of specific molecular fragments related to the amine functionalization. While powerful for qualitative analysis and imaging, achieving accurate quantification with ToF-SIMS can be challenging due to matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to quantify the total amine content of functionalized materials.
-
Solution-state ¹H qNMR: This method involves dissolving the functionalized material (e.g., silica nanoparticles) in a suitable solvent and using quantitative ¹H NMR to determine the total amine content. This provides a measure of the total amine loading, which can be compared with surface-accessible measurements from other techniques.
-
Solid-state ¹⁹F NMR: Similar to XPS with derivatization, surfaces can be labeled with a fluorine-containing probe, and solid-state ¹⁹F NMR can be used for quantification.
Indirect Methods
-
Zeta Potential Measurement: This technique measures the surface charge of a material in a liquid. The introduction of amine groups, which are typically protonated at neutral pH, leads to an increase in the zeta potential. There is often a correlation between the number of amine groups and the measured zeta potential, providing an indirect measure of surface functionalization.
-
Contact Angle Goniometry: This method measures the wettability of a surface. The introduction of polar amine groups typically increases the surface's hydrophilicity, leading to a decrease in the water contact angle. While not directly quantitative for amine density, it is a simple and quick method to confirm successful surface modification.
Quantitative Data Comparison
The following tables summarize the performance characteristics of the different quantification methods.
Table 1: Comparison of Performance Metrics for Amine Quantification Methods
| Method | Principle | Measures | Sensitivity | Throughput | Equipment Cost |
| Colorimetric Assays | Dye binding & spectrophotometry | Accessible amines | Moderate | High | Low |
| Fluorescence Assays | Fluorescent labeling & fluorometry | Accessible amines | High | High | Low-Moderate |
| XPS | Photoelectron emission | Total amines (top 5-10 nm) | Moderate-High | Low | High |
| ToF-SIMS | Secondary ion mass analysis | Surface molecules (top 1-2 nm) | Very High | Low | Very High |
| Solution ¹H qNMR | Dissolution & NMR spectroscopy | Total amines | Low-Moderate | Moderate | High |
| Zeta Potential | Surface charge measurement | Indirect (surface charge) | N/A | High | Moderate |
| Contact Angle | Surface wettability | Indirect (surface energy) | N/A | High | Low-Moderate |
Table 2: Reported Quantification Limits and Ranges
| Method | Analyte/Substrate | Reported Range / Limit of Quantification | Reference |
| Orange II Assay | Aminated PET films | 5 to 200 pmol/mm² | |
| Ninhydrin Assay | Aminated silica nanoparticles | ~0.8 µmol g⁻¹ (LOQ) | |
| 4-NBA Assay | Aminated silica nanoparticles | ~1.2 µmol g⁻¹ (LOQ) | |
| Solution ¹H qNMR | Aminated silica nanoparticles | ~10 µmol g⁻¹ (LOQ) | |
| Solid-state ¹⁹F NMR | BTFBA-labeled silica NPs | ~3 µmol g⁻¹ (LOQ) |
Experimental Protocols
Protocol 1: Quantification of Amine Groups using the Orange II Assay
This protocol is adapted for general use on amine-functionalized surfaces.
Materials:
-
Orange II sodium salt
-
Glycine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
UV-vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Staining Solution: Prepare a 0.5 mM solution of Orange II in DI water, and adjust the pH to 3 with 0.1 M HCl.
-
Washing Solution: Prepare a solution of DI water adjusted to pH 3 with 0.1 M HCl.
-
Elution Solution: Prepare a solution of DI water adjusted to pH 12 with 0.1 M NaOH.
-
-
Staining: Immerse the amine-functionalized surface in the staining solution for 1 hour at room temperature with gentle agitation.
-
Washing: Remove the surface from the staining solution and wash it thoroughly with the pH 3 washing solution to remove non-specifically bound dye. Repeat this step 3-4 times.
-
Elution: Immerse the washed surface in the pH 12 elution solution for 30 minutes to desorb the bound Orange II dye.
-
Quantification: Measure the absorbance of the elution solution at 485 nm using a UV-vis spectrophotometer.
-
Calibration: Create a standard curve by preparing serial dilutions of the Orange II staining solution in the pH 12 elution buffer and measuring their absorbance at 485 nm.
-
Calculation: Use the standard curve to determine the concentration of Orange II in the sample elution solution, and from this, calculate the surface density of amine groups (e.g., in pmol/mm²).
Protocol 2: Quantification of Primary Amine Groups using Fluorescamine
Materials:
-
Fluorescamine
-
Acetone (spectroscopic grade)
-
Phosphate-buffered saline (PBS), pH 8
-
Amine-functionalized surface
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Preparation of Fluorescamine Solution: Prepare a 1 mg/mL stock solution of fluorescamine in acetone. This solution should be prepared fresh before use and protected from light.
-
Reaction:
-
Place the amine-functionalized surface in a suitable container (e.g., a well of a microplate).
-
Add a sufficient volume of PBS (pH 8) to cover the surface.
-
Quickly add a small volume of the fluorescamine stock solution to the PBS covering the surface and mix immediately. The final concentration of fluorescamine should be optimized for the specific application.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Transfer the supernatant to a clean microplate well.
-
Measure the fluorescence intensity using a fluorescence reader with excitation at ~390 nm and emission at ~475 nm.
-
-
Calibration: A standard curve can be generated using a known concentration of a primary amine-containing molecule (e.g., aminopropylsilane) in PBS.
-
Calculation: The amount of amine on the surface can be calculated by determining the amount of fluorescamine consumed (by comparing the fluorescence of a control reaction without the surface to the sample reaction).
Visualizing Workflows and Pathways
References
- 1. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Determining Drug-to-Antibody Ratio for ADCs with Amino-PEG23-amine Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy, safety, and pharmacokinetic profile. The choice of linker chemistry, such as the use of a long-chain, hydrophilic Amino-PEG23-amine linker, can significantly impact the physicochemical properties of the ADC and, consequently, the analytical methods used for DAR determination. This guide provides an objective comparison of the principal analytical techniques for assessing the DAR of ADCs, with a focus on those incorporating this compound linkers versus alternative linker strategies.
The Influence of Linker Chemistry on ADC Analysis
The this compound linker, a long-chain polyethylene glycol (PEG) derivative, imparts significant hydrophilicity to the ADC. This property is advantageous for improving solubility and reducing aggregation, especially when working with hydrophobic payloads. However, this increased hydrophilicity can also influence the behavior of the ADC in various analytical systems, necessitating a careful selection and optimization of DAR determination methodologies. In contrast, ADCs with shorter PEG chains or non-PEGylated, more hydrophobic linkers will exhibit different chromatographic and mass spectrometric characteristics.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR determination depends on several factors, including the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution of drug-loaded species), and the available instrumentation. The most commonly employed techniques are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation: Quantitative Comparison of Methods
The following table summarizes the key performance characteristics of each method, highlighting the expected differences when analyzing an ADC with an this compound linker compared to a non-PEGylated, hydrophobic linker.
| Analytical Method | Information Provided | Performance with this compound Linker | Performance with Non-PEGylated/Hydrophobic Linker | Throughput | Instrumentation Complexity |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[1] | Shorter retention times due to increased hydrophilicity. May require optimization of salt gradient for adequate resolution.[2] | Longer retention times, providing good separation of species based on hydrophobicity.[3] | Medium | Medium |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR, distribution of drug-loaded light and heavy chains (after reduction).[3] | Generally good resolution of reduced chains. The hydrophilic linker may slightly alter retention times compared to the protein backbone alone. | Good resolution of reduced chains, with retention influenced by both the protein and the hydrophobic linker-drug.[4] | Medium | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise average DAR, distribution of species, and mass confirmation of each species. | Provides high-resolution mass data. The large, hydrophilic PEG chain can be readily identified in the mass spectrum. | Provides high-resolution mass data. The mass of the linker-drug is added to the antibody chains. | Low to Medium | High |
| UV-Vis Spectroscopy | Average DAR only. | Susceptible to interference if the PEG linker or impurities absorb at the analytical wavelengths. Requires accurate extinction coefficients. | Generally reliable for average DAR if the drug has a distinct chromophore. Requires accurate extinction coefficients. | High | Low |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible DAR values. Below are representative protocols for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions. For ADCs, species with a higher number of conjugated hydrophobic drugs will have stronger interactions with the stationary phase and thus elute later. The introduction of a hydrophilic linker like this compound will reduce the overall hydrophobicity, leading to earlier elution compared to an ADC with a more hydrophobic linker at the same DAR.
Protocol:
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, optionally containing a low percentage of isopropanol (e.g., 20%) to improve peak shape.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing technique that is often used to analyze the individual light and heavy chains of an ADC after reduction of the interchain disulfide bonds. This method provides information on the distribution of the drug on each chain.
Protocol:
-
Sample Preparation: Reduce the ADC (e.g., with Dithiothreitol - DTT) to separate the light and heavy chains.
-
Column: A C4 or C8 reversed-phase column suitable for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient of increasing Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated based on the relative peak areas of the unconjugated and conjugated light and heavy chains.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed information, including the precise mass of each drug-loaded species, which confirms the DAR and can reveal any modifications or degradation products. Native MS conditions can be used to analyze the intact ADC, preserving the non-covalent interactions between the antibody chains.
Protocol (Intact ADC under Native Conditions):
-
Sample Preparation: Buffer exchange the ADC into a volatile, MS-friendly buffer such as ammonium acetate.
-
LC System: A size-exclusion chromatography (SEC) or native RP-HPLC system for online buffer exchange and separation of aggregates.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolution of the resulting mass spectrum to determine the masses of the different DAR species and calculate the average DAR.
UV-Vis Spectroscopy
This is the simplest method for determining the average DAR. It relies on the difference in the UV-Vis absorbance spectra of the antibody and the cytotoxic drug.
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug at two different wavelengths (typically 280 nm and the wavelength of maximum absorbance for the drug).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at the same two wavelengths.
-
Calculate DAR: Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the antibody and the drug, and from there, the average DAR.
Mandatory Visualizations
To further clarify the experimental workflows and the impact of linker chemistry, the following diagrams are provided.
Caption: Workflow for HIC-based DAR determination of an ADC.
Caption: Conceptual HIC elution profiles for ADCs with different linkers.
Caption: Decision tree for selecting a DAR determination method.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, offering enhanced solubility, stability, and reduced immunogenicity to the resulting conjugates.[1][2] The choice between a homobifunctional and a heterobifunctional PEG linker is a critical decision that significantly impacts the outcome of a conjugation reaction, influencing product homogeneity, yield, and the overall efficiency of the workflow. This guide provides an objective comparison of these two classes of PEG linkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Unveiling the Core Distinction: A Tale of Two Ends
The fundamental difference between homobifunctional and heterobifunctional PEG linkers lies in the reactivity of their terminal functional groups.
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive groups at either end of the PEG chain (X-PEG-X).[3] This symmetrical nature leads to a one-pot reaction where the linker can react with the same functional group on two different molecules or form intramolecular crosslinks.[4] Common reactive groups include NHS esters for targeting primary amines or maleimides for targeting sulfhydryl groups.[3]
-
Heterobifunctional PEG Linkers: In contrast, heterobifunctional PEG linkers have two different reactive groups at each terminus (X-PEG-Y). This allows for a more controlled, sequential, two-step conjugation process. For instance, one end might feature an NHS ester to react with an amine group on a protein, while the other end has a maleimide group to target a sulfhydryl group on a small molecule drug.
This structural difference dictates the conjugation strategy and profoundly affects the composition of the final product.
Performance Comparison: A Quantitative Look
The choice between homobifunctional and heterobifunctional linkers directly impacts the efficiency and outcome of the conjugation process. Heterobifunctional linkers generally offer superior control, leading to higher yields of the desired conjugate and a more homogenous product profile.
| Parameter | Homobifunctional PEG Linkers | Heterobifunctional PEG Linkers |
| Reaction Type | One-pot | Two-step, sequential |
| Control over Conjugation | Low | High |
| Product Homogeneity | Often results in a mixture of products (e.g., dimers, polymers, intramolecular crosslinks) | Yields a more defined and homogenous final product |
| Typical Yield of Desired Conjugate | Lower, variable | Higher, more reproducible |
| Purification | Can be challenging due to product heterogeneity | Generally more straightforward |
| Common Applications | Protein cross-linking, creating protein complexes, intramolecular crosslinking | Antibody-drug conjugates (ADCs), linking two different biomolecules, surface modification |
Experimental Protocols: A Practical Guide
The following are detailed methodologies for key experiments utilizing both homobifunctional and heterobifunctional PEG linkers.
Protocol 1: Protein Cross-linking using a Homobifunctional NHS-Ester PEG Linker (e.g., Bis-NHS-(PEG)n)
This protocol describes the cross-linking of a protein containing primary amines using a homobifunctional NHS-ester PEG linker.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Bis-NHS-(PEG)n crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of Bis-NHS-(PEG)n to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the crosslinker in anhydrous DMSO or DMF. Do not store the reconstituted reagent.
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Cross-linking Reaction:
-
Add a calculated amount of the Bis-NHS-(PEG)n stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess crosslinker and quenching buffer by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.
-
-
Analysis:
-
Analyze the cross-linked product using SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed using techniques like mass spectrometry.
-
Protocol 2: Two-Step Amine-to-Sulfhydryl Conjugation using a Heterobifunctional Maleimide-PEG-NHS Ester Linker
This protocol outlines the conjugation of a protein with available primary amines to a sulfhydryl-containing molecule (e.g., a small molecule drug or peptide) using a Maleimide-PEG-NHS Ester linker.
Materials:
-
Amine-containing protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing molecule
-
Maleimide-PEG-NHS Ester linker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
Step 1: Reaction of NHS Ester with the Amine-Containing Protein
-
Preparation of Reagents:
-
Equilibrate the vial of Maleimide-PEG-NHS Ester to room temperature.
-
Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF immediately before use.
-
Ensure the protein is in an amine-free buffer at a pH of 7.2-7.5.
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove the unreacted Maleimide-PEG-NHS Ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This buffer should be optimal for the subsequent maleimide reaction.
-
Step 2: Reaction of Maleimide with the Sulfhydryl-Containing Molecule
-
Conjugation:
-
Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution from the previous step. A 1.5- to 5-fold molar excess of the sulfhydryl molecule over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove any unreacted molecules and quenching reagents.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by SEC-HPLC to assess purity.
-
Visualizing the Difference: Reaction Workflows
The choice between homobifunctional and heterobifunctional linkers fundamentally alters the conjugation strategy. The following diagrams, generated using Graphviz, illustrate these distinct workflows.
Caption: Workflow for a one-pot reaction using a homobifunctional PEG linker.
References
The Influence of PEG Linker Length on Nanoparticle Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of nanoparticles is a critical factor in the successful translation of nanomedicines from the bench to the clinic. Polyethylene glycol (PEG) is a widely used polymer for surface modification of nanoparticles to enhance their stability and prolong circulation times. The length of the PEG linker plays a pivotal role in determining the ultimate stability and performance of these nanoparticles. This guide provides a comparative analysis of how different PEG linker lengths impact key stability parameters, supported by experimental data and detailed protocols.
Impact of PEG Linker Length on Physicochemical Properties
The length of the PEG chain directly influences the physicochemical properties of nanoparticles, such as their size, polydispersity index (PDI), and surface charge (zeta potential). These parameters are crucial indicators of nanoparticle stability in biological fluids.
Generally, an increase in PEG linker length leads to a larger hydrodynamic diameter of the nanoparticles.[1] This is attributed to the formation of a thicker hydrophilic shell around the nanoparticle core. While a thicker PEG layer can enhance steric hindrance and prevent aggregation, excessively long PEG chains can sometimes lead to an increased PDI, indicating a more heterogeneous population of nanoparticles.[1]
The zeta potential, a measure of the surface charge, tends to become more neutral with increasing PEG linker length.[2][3] The dense layer of neutral PEG chains effectively shields the surface charge of the core nanoparticle, which can reduce non-specific interactions with plasma proteins and subsequent clearance by the mononuclear phagocyte system (MPS).[4]
Comparative Data on Physicochemical Properties
| Nanoparticle System | PEG Linker MW (Da) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | 2,000 | ~150 | - | -15 | |
| PLGA Nanoparticles | 3,000 | Increased Size | Increased PDI | Reduced | |
| PLGA Nanoparticles | 20,000 | Further Increased Size | Further Increased PDI | Further Reduced | |
| Liposomes | 2,000 | 110-140 | < 0.2 | ~ -30 | |
| Liposomes | 5,000 | 110-140 | < 0.2 | More Neutral than -30 | |
| Liposomes | 10,000 | 110-140 | < 0.2 | Approaching Neutral | |
| Gold Nanoparticles | 2,000 | ~11.7 (core) | - | -2.3 | |
| Cationic Solid Lipid Nanoparticles | 2,000 (DSPE-mPEG) | ~170 | < 0.2 | 30-35 |
Note: The exact values can vary depending on the core nanoparticle material, the PEGylation density, and the specific experimental conditions.
Influence on In Vitro and In Vivo Stability
The length of the PEG linker significantly affects the stability of nanoparticles in biological media and their subsequent in vivo fate. Longer PEG chains generally provide better protection against aggregation in high-salt solutions and serum-containing media. This is due to the enhanced steric hindrance provided by the thicker PEG shell, which prevents close contact between nanoparticles.
A key aspect of nanoparticle stability in vivo is the formation of a "protein corona" upon interaction with blood components. The length and density of the PEG chains play a crucial role in minimizing the adsorption of opsonins, which are proteins that mark nanoparticles for clearance by the immune system. Longer PEG chains are generally more effective at reducing protein adsorption, leading to prolonged circulation times. However, there is an optimal PEG length beyond which further increases may not significantly improve circulation and could even hinder the nanoparticle's interaction with target cells.
Comparative Data on Stability and In Vivo Performance
| Nanoparticle System | PEG Linker MW (Da) | Observation | Reference |
| lPEI/DNA Nanoparticles | 700 | Improved colloidal stability over non-PEGylated particles. | |
| lPEI/DNA Nanoparticles | 2,000 | Further improved colloidal stability in 5% serum. | |
| Micelles | 5,000 | Blood circulation half-life of 4.6 min. | |
| Micelles | 10,000 | Blood circulation half-life of 7.5 min. | |
| Micelles | 20,000 | Blood circulation half-life of 17.7 min. | |
| Chitosan Nanoparticles | 750 | Shorter elimination half-life compared to longer PEG chains. | |
| Chitosan Nanoparticles | 2,000 | Increased elimination half-life. | |
| Chitosan Nanoparticles | 5,000 | Longest elimination half-life and highest drug accumulation. |
Experimental Protocols
Accurate assessment of nanoparticle stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Particle Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter, size distribution, and surface charge of PEGylated nanoparticles.
Methodology:
-
Sample Preparation:
-
Prepare nanoparticle suspensions in a suitable high-purity solvent, such as 10 mM NaCl or PBS.
-
Gently vortex the nanoparticle stock solution to ensure homogeneity.
-
Dilute the stock solution to an appropriate concentration. The optimal concentration will result in a count rate between 100 and 500 kcps, which may vary by instrument.
-
Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
For zeta potential measurements, use a dedicated folded capillary cell or dip cell.
-
-
Measurement:
-
Place the cuvette or cell in the instrument.
-
Set the appropriate parameters, including solvent viscosity and refractive index, and the measurement temperature (typically 25 °C).
-
For particle size and PDI, perform measurements at a fixed scattering angle (e.g., 90° or 173°).
-
For zeta potential, the instrument will apply an electric field and measure the electrophoretic mobility of the particles.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
In Vitro Stability Assessment in Biological Media
Objective: To evaluate the colloidal stability of PEGylated nanoparticles in a physiologically relevant environment.
Methodology:
-
Media Preparation:
-
Prepare the desired biological medium, such as phosphate-buffered saline (PBS) or a solution containing serum (e.g., 10% or 80% fetal bovine serum (FBS)).
-
-
Incubation:
-
Mix the nanoparticle suspension with the biological medium at a specific ratio (e.g., 1:4 nanoparticle suspension to FBS).
-
Incubate the mixture at a physiological temperature (37 °C) for a defined period (e.g., up to 24 or 48 hours).
-
-
Analysis:
-
At various time points (e.g., 0, 1, 4, 12, 24 hours), take aliquots of the mixture.
-
Measure the particle size and PDI using DLS as described in the protocol above.
-
Alternatively, for colored nanoparticles like gold nanoparticles, UV-Vis spectroscopy can be used to monitor changes in the surface plasmon resonance peak, which is indicative of aggregation. A stable suspension will show minimal changes in the absorbance spectrum over time.
-
Visualizing the Impact and Workflow
To better understand the concepts and processes discussed, the following diagrams illustrate the logical relationships and experimental workflows.
References
- 1. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Navigating Bioconjugate Validation: A Comparative Guide to Amino-PEG23-amine Modification
For researchers, scientists, and drug development professionals, the successful bioconjugation of therapeutic proteins and peptides is a critical step in enhancing their in vivo performance. The choice of PEGylation reagent and the subsequent validation of the bioconjugate's activity are paramount. This guide provides an objective comparison of bioconjugates modified with Amino-PEG23-amine against a common alternative, N-hydroxysuccinimide (NHS)-ester PEG, supported by illustrative experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Benefits include increased serum half-life, reduced immunogenicity, and enhanced stability. However, the conjugation process itself can impact the biological activity of the molecule. Therefore, rigorous validation is essential to ensure that the therapeutic efficacy is retained or minimally compromised.
This guide focuses on the validation of bioconjugates created using this compound, a bifunctional linker with terminal amine groups, and compares its performance with bioconjugates formed using NHS-ester PEGs, which react with primary amines on the protein surface.
Comparative Analysis of Bioconjugate Activity
The choice of PEGylation chemistry can influence the degree and sites of PEG attachment, which in turn affects the biological activity of the bioconjugate. While both Amino-PEG-amine and NHS-ester PEG target amine groups, differences in their reactivity and the resulting linkage can lead to variations in the final product's performance.
Below is a summary of illustrative quantitative data comparing the in vitro bioactivity of a model therapeutic protein, Granulocyte Colony-Stimulating Factor (G-CSF), after conjugation with this compound versus a comparable NHS-ester PEG. The data is presented to highlight potential differences in retained activity.
| Bioconjugate | Linker Chemistry | Average PEG Molecules per Protein | Retained In Vitro Bioactivity (%) | EC50 (pM)[1] |
| Native G-CSF | N/A | 0 | 100% | 37 ± 12 |
| G-CSF-Amino-PEG23-amine | Reductive Amination | 1.8 | ~85% | 44 ± 9 |
| G-CSF-NHS-ester PEG | Amide Bond Formation | 2.1 | ~70% | 53 ± 15 |
This data is illustrative and based on typical outcomes of PEGylation. Actual results may vary depending on the protein, reaction conditions, and specific PEG reagent used.
The table suggests that while both PEGylation methods result in a slight decrease in in vitro bioactivity compared to the native protein, the bioconjugate prepared with this compound may retain a higher percentage of its activity. This can be attributed to factors such as the potential for more controlled and site-specific conjugation under certain reaction conditions.
Experimental Protocols
To ensure the validity and reproducibility of bioconjugate activity assessment, detailed and robust experimental protocols are necessary. Below are methodologies for key experiments cited in the validation process.
Protocol 1: Bioconjugation of G-CSF with this compound
This protocol describes the covalent attachment of this compound to G-CSF via reductive amination.
Materials:
-
Recombinant human G-CSF
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Protein Preparation: Dissolve G-CSF in PBS to a final concentration of 2 mg/mL.
-
Reaction Mixture: Add a 10-fold molar excess of this compound to the G-CSF solution.
-
Reductive Amination: Add NaBH3CN to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture at 4°C for 24 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated G-CSF from unreacted PEG and native protein using an SEC system.
-
Characterization: Characterize the conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Protocol 2: In Vitro Bioactivity Assessment using a Cell Proliferation Assay
This protocol details the determination of the biological activity of PEGylated G-CSF by measuring its ability to induce the proliferation of a G-CSF-dependent cell line (e.g., NFS-60).[1][2]
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Native G-CSF (as a standard)
-
PEGylated G-CSF conjugates
-
WST-8 (Water Soluble Tetrazolium salt) reagent
-
96-well microplates
Procedure:
-
Cell Seeding: Seed NFS-60 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Standard and Sample Preparation: Prepare serial dilutions of the native G-CSF standard and the PEGylated G-CSF conjugates in culture medium.
-
Stimulation: Add 50 µL of the diluted standards and samples to the wells containing the cells. Include wells with cells only as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for an additional 4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of G-CSF and fit the data to a four-parameter logistic curve to determine the EC50 value for each sample. The retained bioactivity is calculated relative to the native G-CSF standard.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Navigating the Disposal of Amino-PEG23-amine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Amino-PEG23-amine is critical for maintaining a secure research environment and ensuring environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals, emphasizing safety and adherence to regulatory standards.
This compound, a bifunctional hydrophilic linker, is integral to various applications in drug development and bioconjugation. While specific hazard classifications for this compound can vary between suppliers, a cautious approach to its disposal is paramount. Safety Data Sheets (SDS) for similar amine-containing PEG compounds indicate potential hazards, including oral and aquatic toxicity. Therefore, treating this compound as potentially hazardous waste is a prudent and recommended practice.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in removal by a certified hazardous waste management service.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Separate solid waste (e.g., contaminated consumables such as pipette tips, tubes, and gloves) from liquid waste (e.g., unused solutions, reaction mixtures).
-
-
Waste Containerization:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled solid hazardous waste container. The container should be compatible with the chemical properties of the amine.
-
Liquid Waste: Use a dedicated, sealable, and chemical-resistant container for all liquid waste containing this compound. Ensure the container is appropriately vented if there is a risk of gas evolution, although this is not a primary concern for this compound under standard conditions.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the waste (e.g., "Potentially Toxic," "Environmental Hazard").
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage of Waste:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1] Amines can be harmful to aquatic life and ecosystems.[1]
-
Quantitative Data Summary
For compounds with similar functional groups, the following exposure and disposal information provides a conservative framework for handling this compound.
| Parameter | Value | Reference Compound | Source |
| Occupational Exposure Limit (TWA) | 10.00 mg/m³ | Polyethylene glycol | Creative PEGWorks SDS |
| Permissible Exposure Limit (PEL) for respirable dust | 5.00 mg/m³ | Polyethylene glycol | Creative PEGWorks SDS |
| Hazard Classification (Oral) | Category 4 (Harmful if swallowed) | t-Boc-N-amido-PEG23-amine | DC Chemicals SDS |
| Hazard Classification (Aquatic) | Category 1 (Very toxic to aquatic life with long lasting effects) | t-Boc-N-amido-PEG23-amine | DC Chemicals SDS |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
